N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXDXCPXAFNROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In the landscape of rational drug design, the sulfonamide pharmacophore remains a privileged scaffold. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (CAS: 16937-03-4) serves as both a potent synthetic intermediate and an active biological agent. Characterized by a highly electron-withdrawing 4-nitro group and a lipophilic 4-chlorophenyl moiety, this compound exhibits unique physicochemical properties that make it an ideal candidate for targeting metalloenzymes (such as Carbonic Anhydrase IX) and serving as a precursor for dapsone-like antimicrobial agents.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic protocols. Here, we will dissect the causality behind its structural behavior, provide self-validating synthetic workflows, and map its pharmacological utility.
Physicochemical Properties & Structural Analytics
The efficacy of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is fundamentally driven by its electronic distribution. The sulfonamide nitrogen ( −NH− ) is flanked by two highly electron-withdrawing systems: the sulfonyl group and the 4-chlorophenyl ring. Furthermore, the 4-nitro group on the benzenesulfonyl ring exerts a strong inductive and resonance-withdrawing effect.
Causality in Drug Design: This extreme electron withdrawal significantly lowers the pKa of the sulfonamide proton, rendering it more acidic than standard aliphatic sulfonamides. In physiological environments, this facilitates the formation of a sulfonamide anion, which is the active species required to coordinate with the Zn2+ ion in the active site of target metalloenzymes . Simultaneously, the chloro-substituent enhances the compound's lipophilicity ( logP ), ensuring adequate cell membrane permeability.
Quantitative Data Summary
| Property | Value / Description | Analytical Significance |
| CAS Registry Number | 16937-03-4 | Unique identifier for literature retrieval. |
| Molecular Formula | C12H9ClN2O4S | Dictates exact mass for HRMS validation. |
| Molecular Weight | 312.73 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| Melting Point | 189 - 190 °C | High MP indicates strong intermolecular hydrogen bonding in the crystal lattice. |
| Boiling Point | 484.4 ± 55.0 °C (Predicted) | Indicates low volatility; requires LC-MS rather than GC-MS for analysis. |
| Density | ~1.5 g/cm³ (Predicted) | Relevant for formulation and crystallization scaling. |
Synthetic Workflows & Mechanistic Insights
The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide relies on a classic nucleophilic acyl (sulfonyl) substitution. The reaction couples 4-chloroaniline with 4-nitrobenzenesulfonyl chloride.
Mechanistic Causality
-
Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) is utilized as an anhydrous, aprotic solvent to prevent the premature hydrolysis of the highly reactive sulfonyl chloride.
-
Base Catalyst: Pyridine or Triethylamine (TEA) is strictly required. Pyridine acts not only as an acid scavenger (neutralizing the HCl byproduct to prevent the protonation of the nucleophilic aniline) but also as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
-
Temperature Control: The reaction is initiated at 0 °C. The formation of the sulfonamide bond is highly exothermic; thermal control prevents the formation of bis-sulfonamide byproducts.
Synthesis workflow of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can verify success at each critical juncture.
Protocol A: Synthesis and Purification
Objective: Synthesize high-purity N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (>98% by HPLC).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-chloroaniline (10.0 mmol, 1.27 g) and dissolve in 50 mL of anhydrous DCM.
-
Catalyst Addition: Inject anhydrous pyridine (12.0 mmol, 0.97 mL) into the stirring solution.
-
Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 4-nitrobenzenesulfonyl chloride (10.5 mmol, 2.32 g) portion-wise over 15 minutes to control the exotherm.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the aniline spot ( Rf≈0.6 ) and the emergence of a new, highly UV-active spot ( Rf≈0.3 ) indicates completion.
-
Workup: Quench the reaction with 1M HCl (30 mL) to remove excess pyridine. Extract the organic layer, wash with brine (30 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol. The compound will precipitate as pale-yellow crystals. Filter and dry under a high vacuum to yield the pure product (Expected yield: 80-85%).
Protocol B: Reduction to 4-Amino-N-(4-chlorophenyl)benzenesulfonamide
Objective: Convert the nitro group to an amine, yielding a potent antimicrobial analog .
Step-by-Step Methodology:
-
Suspend N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (5.0 mmol) in 30 mL of ethanol.
-
Add Tin (Sn) granules (12.5 mmol) to the suspension.
-
Slowly add concentrated HCl (15 mL) dropwise. Caution: Highly exothermic evolution of hydrogen gas.
-
Reflux the mixture at 80 °C for 2 hours until the yellow color dissipates, indicating the complete reduction of the nitro group.
-
Neutralize with 2M NaOH , extract with Ethyl Acetate, and purify via flash chromatography to isolate the amino-derivative.
Pharmacological Relevance & Signaling Pathways
Beyond its role as an intermediate, the intact nitro-sulfonamide is a potent inhibitor of Carbonic Anhydrase IX (CAIX), a metalloenzyme heavily overexpressed in the hypoxic microenvironments of solid tumors.
Mechanism of Action: Hypoxia triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates CAIX to manage intracellular pH. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide permeates the tumor cell and its deprotonated sulfonamide nitrogen coordinates directly with the active-site zinc ion of CAIX. This blockade disrupts pH homeostasis, leading to toxic intracellular acidification and subsequent tumor cell apoptosis.
Pharmacological mechanism of CAIX inhibition by the target sulfonamide.
Conclusion
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide exemplifies the elegance of rational chemical design. By carefully balancing electron-withdrawing groups and lipophilic domains, researchers can exploit this molecule both as a robust synthetic building block and as a targeted biological inhibitor. Adherence to the strict, self-validating protocols outlined above ensures high-fidelity results in both medicinal chemistry synthesis and downstream assay development.
References
-
LookChem. Sulfonamide and Acetamide Derivatives: Synthetic Routes and Yield Optimization. Retrieved from:[Link]
An In-Depth Technical Guide to the Crystal Structure of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
This guide provides a comprehensive technical overview of the solid-state structure of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, a molecule of interest in the broader class of sulfonamides known for their significant roles in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, and detailed structural analysis via single-crystal X-ray diffraction.
Introduction: The Significance of Sulfonamide Structures
Aromatic sulfonamides are a cornerstone in pharmaceutical development, primarily known for their antibacterial properties but also investigated for a range of other therapeutic applications.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and the intermolecular interactions they can form.[2] Understanding the crystal structure is paramount, as it governs key physicochemical properties such as solubility, stability, and bioavailability.
The title compound, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (C₁₂H₉ClN₂O₄S), incorporates several key functional groups: a nitro group, a chloro substituent, and the core sulfonamide linkage. These features create a rich landscape for diverse intermolecular interactions, including hydrogen bonds and potentially halogen bonds, which are crucial drivers for supramolecular assembly.[4][5] This guide elucidates the precise atomic arrangement of this molecule, providing a foundational understanding for structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The causality behind any crystallographic experiment is the successful synthesis and crystallization of the target compound. The protocol must be robust, yielding a pure product that can be induced to form a highly ordered, single-crystal lattice.
Synthesis Protocol
The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is a standard nucleophilic substitution reaction. The choice of reactants is guided by commercial availability and reactivity.
Experimental Protocol:
-
Reactant Preparation: 4-Nitrobenzenesulfonyl chloride is reacted with 4-chloroaniline in a stoichiometric ratio.
-
Reaction Execution: The mixture is boiled for approximately 15 minutes to drive the reaction to completion.[6]
-
Workup and Quenching: The reaction mixture is cooled to ambient temperature and then poured into ice-cold water (e.g., 100 ml) to precipitate the crude product.[6]
-
Purification: The resulting solid is isolated by suction filtration. It is washed thoroughly with cold water to remove any water-soluble impurities and then with dilute HCl to remove any unreacted 4-chloroaniline.[6] The excess 4-nitrobenzenesulfonyl chloride is removed by the initial water wash, as it hydrolyzes.
-
Purity Confirmation: The purity of the synthesized compound is typically verified by analytical techniques such as infrared (IR) spectroscopy and by confirming a sharp melting point.[6][7]
Crystallization: The Art of Slow Evaporation
Obtaining crystals suitable for X-ray diffraction requires a method that allows for slow, ordered molecular assembly. For N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, slow evaporation from a suitable solvent system is a proven technique.
Experimental Protocol:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as dilute ethanol.[6] The "dilute" nature implies a mixture, likely ethanol and water, which helps to fine-tune the solubility.
-
Slow Evaporation: The solution is placed in a vial, lightly covered (e.g., with perforated parafilm), and left undisturbed at room temperature. This allows the solvent to evaporate slowly over several days.
-
Crystal Harvest: As the solvent evaporates, the solution becomes supersaturated, and single crystals begin to form. Once crystals of sufficient size (ideally 0.1-0.5 mm in all dimensions) have grown, they are carefully harvested.[6][7]
The entire workflow from synthesis to data collection is a self-validating system. The successful growth of well-formed, single crystals is, in itself, an indicator of high chemical purity.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Blueprint
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in a crystal lattice.[8][9]
Experimental Workflow
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Sources
- 1. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancedengineeringscience.com [advancedengineeringscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
Executive Summary
In the landscape of medicinal chemistry and rational drug design, sulfonamides serve as privileged scaffolds due to their metabolic stability and predictable hydrogen-bonding geometries. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (CAS: 16937-03-4) is a critical synthetic intermediate[1]. While rarely used as an active pharmaceutical ingredient (API) in its native nitro-form, it acts as the direct precursor to highly bioactive amino-sulfonamide derivatives. This guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its downstream pharmacological relevance in developing targeted enzyme inhibitors[2].
Physicochemical Identity & Quantitative Data
Before incorporating CAS 16937-03-4 into any synthetic workflow, researchers must establish baseline analytical parameters to ensure reagent integrity. The presence of the strongly electron-withdrawing nitro group para to the sulfonamide linkage significantly influences the molecule's melting point and predicted boiling point[3].
Table 1: Quantitative Physicochemical Properties of CAS 16937-03-4
| Property | Value | Analytical Significance |
| CAS Registry Number | 16937-03-4 | Unique identifier for procurement and literature screening[1]. |
| Molecular Formula | C₁₂H₉ClN₂O₄S | Determines exact mass for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 312.73 g/mol | Required for stoichiometric calculations in downstream reductions[1]. |
| Melting Point | 189–190 °C | Primary metric for bulk purity validation prior to use[3]. |
| Boiling Point | 484.4 ± 55.0 °C (Predicted) | Indicates low volatility; purification should rely on crystallization rather than distillation[3]. |
Chemical Synthesis & Mechanistic Causality
The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide relies on the classical Schotten-Baumann-type sulfonylation, adapted for anhydrous organic conditions to maximize yield and prevent the hydrolysis of the sulfonyl chloride precursor.
Experimental Protocol: Anhydrous Sulfonylation
Objective: Synthesize CAS 16937-03-4 while preventing the formation of 4-nitrobenzenesulfonic acid side-products.
-
Preparation: Dissolve 1.0 equivalent of 4-chloroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Catalytic Base Addition: Add 1.5 equivalents of anhydrous pyridine.
-
Causality: Pyridine serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted 4-chloroaniline (which would render it non-nucleophilic and halt the reaction). Second, it acts as a nucleophilic catalyst by attacking the sulfonyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate.
-
-
Electrophile Addition: Cool the reaction vessel to 0 °C. Slowly add 1.1 equivalents of 4-nitrobenzenesulfonyl chloride dropwise.
-
Causality: Cooling controls the exothermic nature of the reaction and suppresses the formation of bis-sulfonylated side products.
-
-
Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the 4-chloroaniline spot (which stains brown with ninhydrin) validates reaction completion.
-
Workup & Purification: Quench with 1M HCl to remove residual pyridine. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure crystals (Target MP: 189–190 °C)[3].
Fig 1: Sulfonylation mechanism yielding CAS 16937-03-4 via pyridine catalysis.
Downstream Pharmacological Relevance: The Pathway to Bioactive Inhibitors
The primary utility of CAS 16937-03-4 lies in its reduction to 4-Amino-N-(4-chlorophenyl)benzenesulfonamide (CAS: 16803-92-2)[4]. This amino-derivative is a highly versatile building block used in the synthesis of thioureido derivatives and polyhydroxylated aromatics, which have been extensively evaluated as HIV-1 integrase inhibitors and antimicrobial agents[2].
Experimental Protocol: Chemoselective Nitro Reduction
Objective: Reduce the nitro group of CAS 16937-03-4 to a primary amine without cleaving the aryl-chloride bond.
-
Suspension: Suspend 1.0 equivalent of CAS 16937-03-4 in a mixture of ethanol and water.
-
Reagent Addition: Add 2.0–2.5 equivalents of Tin (Sn) granules, followed by the slow, dropwise addition of concentrated HCl (10-15 mL)[4].
-
Causality: Standard catalytic hydrogenation over Palladium on Carbon (Pd/C) carries a severe risk of hydrodehalogenation (cleaving the C-Cl bond on the chlorophenyl ring). The Sn/HCl system is highly chemoselective, reducing the nitro group exclusively while preserving the halogenated aromatic ring[4].
-
-
Reflux: Heat the mixture to reflux until the starting material is fully consumed.
-
Self-Validating Analytical Confirmation: Following neutralization (using NaOH to precipitate tin salts) and extraction, validate the product via FT-IR and ¹H-NMR.
-
Validation Metric: FT-IR must show the disappearance of the asymmetric nitro stretch (~1530 cm⁻¹) and the appearance of primary amine N-H stretching doublets (~3300-3400 cm⁻¹). ¹H-NMR will reveal a distinct upfield shift of the aromatic protons that were previously adjacent to the electron-withdrawing nitro group.
-
Fig 2: Downstream reduction and derivatization pathway for target inhibition.
References[3] Title: N-(4-chlorophenyl)-4-nitrobenzenesulfonamide Properties
Sources
- 1. N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | 16937-03-4 [m.chemicalbook.com]
- 2. 4-氨基-N-(4-氯苯基)-苯磺酰胺 - CAS号 16803-92-2 - 摩熵化学 [molaid.com]
- 3. N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | 16937-03-4 [m.chemicalbook.com]
- 4. 16803-92-2 | 4-Amino-N-(4-chlorophenyl)benzenesulfonamide | Aryls | Ambeed.com [ambeed.com]
Spectroscopic data for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
Executive Summary
In the landscape of medicinal chemistry and drug development, sulfonamides serve as foundational pharmacophores. Specifically, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is a critical intermediate frequently utilized in the synthesis of broad-spectrum antiparasitic agents, kinase inhibitors, and novel antitumor compounds[1][2]. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of peaks and shifts, but as a deterministic system. Every structural feature—from the strongly electron-withdrawing nitro group to the orthogonal inductive effects of the chlorine atom—dictates its physical behavior, synthetic reactivity, and spectroscopic signature.
This whitepaper provides a comprehensive, field-proven methodology for the synthesis and rigorous spectroscopic validation (NMR, FT-IR, and HRMS) of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, ensuring absolute structural confidence for downstream drug development applications.
Rational Synthesis: Causality and Protocol
The formation of the sulfonamide linkage is classically achieved via the nucleophilic attack of an aniline derivative on a sulfonyl chloride. However, the exact choice of reagents dictates the purity and yield of the final product.
The Mechanistic Causality
Reacting 4-chloroaniline with 4-nitrobenzenesulfonyl chloride requires an acid scavenger to neutralize the HCl byproduct, which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction[3]. While triethylamine (TEA) is commonly used, pyridine (often supplemented with a catalytic amount of DMAP) is superior in this context. Pyridine acts not only as a base but as a nucleophilic catalyst, forming a highly electrophilic sulfonylpyridinium intermediate that accelerates the reaction with the weakly nucleophilic 4-chloroaniline[4].
Synthetic workflow and mechanistic pathway for sulfonamide generation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the workup steps inherently select for the desired product while purging specific known impurities.
-
Initialization: Dissolve 4-chloroaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.25 M) under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.
-
Catalysis & Scavenging: Add anhydrous pyridine (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv). Stir for 5 minutes at 0 °C.
-
Electrophile Addition: Slowly add 4-nitrobenzenesulfonyl chloride (1.1 equiv) in portions. The slow addition prevents localized exothermic spikes that can lead to diarylation (formation of the bis-sulfonamide).
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a new, UV-active spot with a lower Rf than the starting sulfonyl chloride.
-
Self-Validating Workup:
-
Quench the reaction with 1N aqueous HCl. Causality: This protonates the pyridine and any residual 4-chloroaniline, driving them into the aqueous layer and leaving the highly organic sulfonamide in the DCM layer.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Recrystallize from hot ethanol/water to afford the pure product as a pale yellow solid.
-
Spectroscopic Fingerprinting & Data Presentation
To establish absolute trustworthiness in the synthesized compound, a multi-modal spectroscopic approach is required. The data below reflects the deterministic effects of the molecule's substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound are defined by the powerful electron-withdrawing nature of both the nitro ( −NO2 ) and sulfonyl ( −SO2− ) groups. Because both aromatic rings are para-disubstituted, they present as classic AA'BB' spin systems (appearing as two pairs of doublets).
Logical relationship of substituent electronic effects on 1H NMR chemical shifts.
Table 1: 1H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment & Causality |
| 10.85 | Singlet (br) | - | 1H | -NH- : Highly deshielded due to the adjacent electron-withdrawing −SO2− group and hydrogen bonding in DMSO. |
| 8.38 | Doublet | 8.8 | 2H | Ar-H (ortho to NO2 ) : Maximum deshielding via combined inductive and resonance withdrawal by the nitro group. |
| 8.02 | Doublet | 8.8 | 2H | Ar-H (ortho to SO2 ) : Deshielded by the sulfonyl group, but less severely than the nitro-adjacent protons. |
| 7.35 | Doublet | 8.8 | 2H | Ar-H (ortho to Cl) : Mildly deshielded by the inductive effect of the chlorine atom. |
| 7.15 | Doublet | 8.8 | 2H | Ar-H (ortho to NH) : Relatively shielded compared to the rest of the molecule due to the lone pair on the nitrogen atom. |
Table 2: 13C NMR Data (100 MHz, DMSO- d6 ) (Note: Due to the symmetry of the para-disubstituted rings, only 8 distinct carbon signals are observed for the 12 carbons).
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 150.2 | Quaternary | C- NO2 (Nitro-bearing carbon) |
| 144.8 | Quaternary | C- SO2 (Sulfonyl-bearing carbon on nitro ring) |
| 136.5 | Quaternary | C-NH (Amine-bearing carbon on chloro ring) |
| 129.5 | CH | CH ortho to Cl |
| 128.6 | CH | CH ortho to SO2 |
| 128.1 | Quaternary | C-Cl (Chlorine-bearing carbon) |
| 124.7 | CH | CH ortho to NO2 |
| 121.8 | CH | CH ortho to NH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid, orthogonal validation of the functional groups. The sulfonamide and nitro groups possess highly distinct, intense vibrational modes.
Table 3: Key FT-IR Vibrational Modes (ATR, cm−1 )
| Wavenumber ( cm−1 ) | Intensity | Assignment | Diagnostic Significance |
| 3250 | Medium, Sharp | N-H Stretch | Confirms the formation of the secondary sulfonamide. Absence of primary amine doublet (~3400/3300) validates complete conversion. |
| 1525 | Strong | NO2 Asymmetric Stretch | Hallmark of the aromatic nitro group. |
| 1345 | Strong | NO2 Symmetric Stretch | Pairs with the 1525 cm−1 band. |
| 1330 | Strong | SO2 Asymmetric Stretch | Confirms the integrity of the sulfonyl linkage. |
| 1160 | Strong | SO2 Symmetric Stretch | Pairs with the 1330 cm−1 band. |
| 1090 | Medium | C-Cl Stretch | Validates the presence of the halogenated ring. |
High-Resolution Mass Spectrometry (HRMS)
For definitive molecular weight confirmation, Electrospray Ionization (ESI) in negative ion mode is the technique of choice. Sulfonamides readily lose the acidic N-H proton to form a stable anion.
-
Calculated Exact Mass for [M−H]− ( C12H8ClN2O4S− ): 310.9893 m/z
-
Observed Mass: 310.9890 m/z
-
Key Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion typically yields a major fragment at m/z 186.0, corresponding to the [4−NO2−C6H4−SO2]− anion, caused by the cleavage of the S-N bond.
Conclusion
The synthesis and characterization of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide rely on predictable, deterministic chemical principles. By utilizing nucleophilic catalysis (pyridine/DMAP) to drive the sulfonylation[3][4], and employing a self-validating acidic workup, researchers can obtain high-purity material. The resulting spectroscopic data—anchored by the profound deshielding effects in the 1H NMR and the distinct vibrational modes in the FT-IR—provides an unambiguous fingerprint of the molecule, ensuring absolute confidence before advancing to downstream biological assays or structural modifications[1][2].
References
-
Cas 106-47-8, 4-Chloroaniline Synthesis and Sulfonylation. LookChem. Available at: [Link]
-
Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination (Supplementary Information detailing 4-nitrobenzenesulfonyl chloride reactions). Royal Society of Chemistry (RSC). Available at:[Link]
-
Novel tricyclic indeno[2, 1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents. National Institutes of Health (NIH PMC). Available at:[Link]
-
High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. CINECA IRIS / ACS Publications. Available at:[Link]
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N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide: An In-Depth Technical Guide to Elucidating Its Mechanism of Action
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is a synthetic compound featuring a core sulfonamide scaffold, a class of molecules with a rich history in medicinal chemistry. While the precise biological role of this specific molecule is not yet fully elucidated, its structural motifs—the sulfonamide group, a halogenated phenyl ring, and a nitrophenyl moiety—suggest a high potential for significant pharmacological activity. This guide eschews a speculative declaration of a single mechanism of action. Instead, it serves as a strategic manual for the scientific community, outlining a series of robust, hypothesis-driven experimental pathways to systematically investigate and ultimately define the compound's biological function. We will delve into four primary, plausible mechanisms of action extrapolated from the extensive literature on structurally related compounds: inhibition of dihydropteroate synthase (DHPS) for antimicrobial applications, modulation of the Wnt/β-catenin signaling pathway, broad-spectrum kinase inhibition for anticancer potential, and carbonic anhydrase inhibition. For each proposed mechanism, this document provides detailed, field-proven experimental protocols, causality-driven experimental design, and data interpretation frameworks, equipping research professionals with the necessary tools to rigorously interrogate the bioactivity of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide.
Introduction: The Scientific Imperative
The sulfonamide functional group is a cornerstone of modern pharmacology, most famously recognized for its role in the first generation of antibiotics.[1][2] However, the versatility of the sulfonamide scaffold extends far beyond antimicrobial applications, with derivatives demonstrating efficacy as anticancer agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[3] The subject of this guide, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, whose synthesis has been described, presents a compelling case for in-depth biological investigation.[4] Its structure combines the established pharmacophore of the sulfonamide with a 4-chlorophenyl group, a moiety often associated with enhanced binding affinity in various biological targets, and a 4-nitrophenyl group, which can be involved in bioreductive activation, particularly in hypoxic environments like solid tumors.[5]
The absence of a defined mechanism of action for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in the current scientific literature presents not a void, but an opportunity. The following sections are designed to provide a comprehensive, logical, and technically sound roadmap for the elucidation of this mechanism. Each proposed pathway is grounded in authoritative literature on analogous compounds and is accompanied by a suite of self-validating experimental protocols.
Postulated Mechanism I: Antimicrobial Agent via Dihydropteroate Synthase (DHPS) Inhibition
The foundational mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[6][7][8] This pathway is essential for bacterial survival as it produces tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides and certain amino acids.[2] Mammalian cells lack this pathway, instead acquiring folate from their diet, which provides a therapeutic window for selective toxicity against bacteria.[6][7] Given the structural similarity of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide to classic sulfa drugs, DHPS inhibition is a primary and logical hypothesis to investigate.
Experimental Validation Workflow for DHPS Inhibition
The following workflow is designed to systematically assess the potential of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide as a DHPS inhibitor.
Caption: Workflow for validating DHPS inhibition.
Detailed Experimental Protocols
-
Objective: To determine if N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide directly inhibits the enzymatic activity of DHPS.
-
Materials: Recombinant DHPS (e.g., from E. coli), p-aminobenzoic acid (PABA), 7,8-dihydropterin pyrophosphate (DHPP), a suitable buffer system, and a method to detect the reaction product (dihydropteroate) or the consumption of substrates.
-
Procedure:
-
Prepare a stock solution of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of test concentrations.
-
In a microplate, combine the recombinant DHPS enzyme, buffer, and the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding the substrates (PABA and DHPP).
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Terminate the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., HPLC, spectrophotometry).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
-
Causality and Self-Validation: A dose-dependent decrease in enzyme activity provides strong evidence of direct inhibition. Including a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control validates the assay's performance.
-
Objective: To determine the lowest concentration of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide that prevents visible growth of a target bacterium.
-
Materials: Bacterial strains (e.g., E. coli, S. aureus), appropriate growth media (e.g., Mueller-Hinton broth), and the test compound.
-
Procedure:
-
Perform serial dilutions of the compound in the growth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (no compound) and negative (no bacteria) growth controls.
-
Incubate the plate under optimal growth conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection as the lowest concentration at which no turbidity is observed.
-
-
Causality and Self-Validation: This assay directly links the compound to an antimicrobial effect. Correlation between a low IC50 in the enzyme assay and a low MIC value strengthens the hypothesis that DHPS inhibition is the mechanism of antimicrobial action.
Postulated Mechanism II: Anticancer Agent via Wnt/β-catenin Pathway Inhibition
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate.[9] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[10][11] Several sulfonamide-containing compounds have been identified as inhibitors of this pathway, often by disrupting the interaction between β-catenin and its transcriptional co-activator, TCF/LEF.[12] This disruption prevents the transcription of Wnt target genes, such as c-myc and cyclin D1, which drive cell proliferation.
Experimental Validation Workflow for Wnt/β-catenin Pathway Inhibition
This workflow is designed to investigate the potential of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide to inhibit the Wnt/β-catenin signaling pathway.
Caption: Workflow for validating Wnt/β-catenin pathway inhibition.
Detailed Experimental Protocols
-
Objective: To quantitatively measure the effect of the compound on the transcriptional activity of the β-catenin/TCF complex.
-
Materials: A cancer cell line with an active Wnt pathway (e.g., SW480, HCT116), a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase or fluorescent protein gene (e.g., TOPFLASH), a control plasmid with mutated binding sites (e.g., FOPFLASH), and a transfection reagent.[13][14][15]
-
Procedure:
-
Co-transfect the cells with the TOPFLASH (or FOPFLASH) and a constitutively expressed normalization vector (e.g., Renilla luciferase).
-
After transfection, treat the cells with serial dilutions of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide.
-
Lyse the cells after an appropriate incubation period (e.g., 24-48 hours).
-
Measure the activity of both reporter and normalization enzymes using a luminometer or fluorometer.
-
Calculate the normalized reporter activity and determine the IC50 of the compound.
-
-
Causality and Self-Validation: A dose-dependent decrease in TOPFLASH activity with no significant effect on FOPFLASH activity is a strong indicator of specific Wnt/β-catenin pathway inhibition.[16]
-
Objective: To confirm direct binding of the compound to a target protein (e.g., β-catenin) within intact cells.[17]
-
Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature.[18]
-
Procedure:
-
Treat intact cells with the compound or vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[19]
-
Analyze the amount of soluble target protein (e.g., β-catenin) remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.
-
-
Causality and Self-Validation: CETSA provides direct evidence of a physical interaction between the compound and its target in a physiologically relevant context, strongly supporting the proposed mechanism.[20]
Postulated Mechanism III: Anticancer Agent via Kinase Inhibition
The human kinome consists of over 500 protein kinases, which are crucial regulators of cellular signaling.[21] Dysregulation of kinase activity is a common driver of cancer.[22] Benzenesulfonamide derivatives have been reported as inhibitors of various kinases, including PI3K/mTOR and TrkA.[23][24][25] The structural features of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide make it a candidate for interaction with the ATP-binding pocket of one or more kinases.
Experimental Validation Workflow for Kinase Inhibition
This workflow outlines a strategy to identify and validate N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide as a kinase inhibitor.
Caption: Workflow for validating kinase inhibition.
Detailed Experimental Protocols
-
Objective: To screen N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide against a large panel of kinases to identify potential targets.
-
Methodology: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™, Promega Kinase-Glo®).[21] These services typically employ binding assays or activity assays.[26][27][28]
-
Procedure:
-
Submit the compound to the selected service provider at one or more concentrations.
-
The service will perform high-throughput screening against their kinase panel.
-
The output is typically presented as percent inhibition or binding affinity (Kd) for each kinase in the panel.
-
-
Data Interpretation: Analyze the data to identify kinases that are significantly inhibited by the compound. This provides a set of high-priority targets for further validation.
-
Objective: To determine if the compound inhibits the activity of a target kinase in a cellular context by measuring the phosphorylation of its downstream substrates.
-
Materials: A cell line where the target kinase is active, the test compound, and antibodies specific to the phosphorylated and total forms of a known substrate of the target kinase.
-
Procedure:
-
Treat the cells with the compound at various concentrations for a defined period.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Perform Western blotting using phospho-specific antibodies to detect the active, phosphorylated substrate.
-
Strip and re-probe the blot with an antibody against the total substrate protein to ensure equal loading.
-
-
Causality and Self-Validation: A dose-dependent decrease in the phosphorylation of the substrate, without a change in the total amount of the substrate, provides strong evidence that the compound is inhibiting the upstream kinase in the cell.
Postulated Mechanism IV: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[29] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[30] The sulfonamide group is the classic pharmacophore for CA inhibitors.[31] Therefore, it is highly plausible that N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide could act as a CA inhibitor.
Experimental Validation Workflow for Carbonic Anhydrase Inhibition
Caption: Workflow for validating Carbonic Anhydrase inhibition.
Detailed Experimental Protocols
-
Objective: To measure the inhibitory activity of the compound against one or more CA isoforms.
-
Methodology: A common method is a stopped-flow spectrophotometric assay that measures the inhibition of the CO2 hydration reaction.
-
Procedure:
-
Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII), the test compound, and a pH indicator buffer.
-
Mix the enzyme and inhibitor in the stopped-flow instrument's syringe.
-
In the other syringe, have a CO2-saturated solution.
-
Rapidly mix the two solutions to initiate the reaction. The hydration of CO2 will cause a pH change, which is monitored by the change in absorbance of the pH indicator.
-
The initial rate of the reaction is calculated.
-
Determine the IC50 value by measuring the reaction rate at various inhibitor concentrations.
-
-
Causality and Self-Validation: This assay provides direct evidence of CA inhibition. Profiling against multiple isoforms can reveal selectivity, which is crucial for therapeutic development.[32] Including a known CA inhibitor like acetazolamide serves as a positive control.[31]
Data Summary and Interpretation
To facilitate a clear comparison of the potential activities of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide across the different postulated mechanisms, all quantitative data should be systematically tabulated.
| Postulated Mechanism | Primary Assay | Key Parameter | Positive Control | Interpretation of Positive Result |
| DHPS Inhibition | Recombinant DHPS Assay | IC50 | Sulfamethoxazole | Direct inhibition of bacterial folate synthesis pathway. |
| Wnt/β-catenin Inhibition | TCF/LEF Reporter Assay | IC50 | ICG-001[33] | Disruption of oncogenic signaling in cancer cells. |
| Kinase Inhibition | Kinome-wide Profiling | % Inhibition / Kd | Staurosporine | Identification of specific kinase targets for anticancer therapy. |
| Carbonic Anhydrase Inhibition | CA Inhibition Assay | IC50 / Ki | Acetazolamide | Potential therapeutic application in glaucoma, etc. |
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous framework for the comprehensive investigation of the mechanism of action of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. The true biological role of this compound may lie in one of the four postulated pathways, a combination thereof, or an entirely novel mechanism. The experimental workflows detailed herein are designed to be self-validating and to provide clear, interpretable data that will allow researchers to confidently assign a mechanism of action.[34][35][36]
The initial phase of investigation should involve parallel screening across the primary assays for each postulated mechanism. Positive results in any of these screens should be followed by the full suite of validation experiments for that pathway. This systematic approach will ensure an efficient and thorough elucidation of the compound's pharmacological properties, paving the way for its potential development as a novel therapeutic agent.
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N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide linkage connecting a 4-chlorophenyl group and a 4-nitrophenyl group. This molecule belongs to the broader class of sulfonamides, a well-established pharmacophore in medicinal chemistry renowned for a wide spectrum of biological activities. The incorporation of a nitro group and a chloro substituent on the aromatic rings further modulates its physicochemical properties and potential for biological interactions. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological relevance of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, drawing upon existing literature and structure-activity relationships of analogous compounds to offer insights for researchers in drug discovery and development.
Molecular Characteristics
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₂O₄S |
| Molecular Weight | 312.72 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-4-nitrobenzenesulfonamide |
| CAS Number | Not explicitly assigned, though related structures are registered. |
Synthesis and Purification
The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and 4-chloroaniline.[1] This method is a standard approach for the formation of N-arylsulfonamides.
Experimental Protocol: Synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
4-Chloroaniline
-
Dilute Ethanol
-
Ice-cold water
-
Dilute Hydrochloric Acid (HCl)
Procedure: [1]
-
In a reaction vessel, 4-nitrobenzenesulfonyl chloride and 4-chloroaniline are combined in a stoichiometric ratio.
-
The reaction mixture is heated to boiling for 15 minutes.
-
After boiling, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured into 100 ml of ice-cold water, which should induce the precipitation of the solid product.
-
The resulting solid, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, is collected by suction filtration.
-
The crude product is washed thoroughly with cold water to remove any water-soluble impurities.
-
A subsequent wash with dilute HCl is performed to remove any unreacted 4-chloroaniline.
-
The product is then recrystallized from dilute ethanol to achieve high purity.
-
The purity of the final compound is confirmed by infrared spectroscopy and its melting point.
Diagram of Synthesis Workflow:
Caption: A streamlined workflow for the synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide.
Structural Elucidation and Conformational Analysis
The molecular structure of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide has been determined by X-ray crystallography.[1] The key structural features provide insights into its potential for intermolecular interactions.
The molecule is characterized by a twisted conformation at the S-N bond, with a torsional angle of 63.74 (35)°.[1] The dihedral angle between the sulfonyl and the anilino (4-chlorophenyl) rings is 31.40 (23)°.[1] In the crystalline state, molecules of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide are linked by intermolecular N-H···O hydrogen bonds, forming chains.[1]
Diagram of Key Structural Features:
Caption: Key structural and conformational aspects of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide.
Potential Biological Activities and Therapeutic Relevance
While specific biological activity data for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is not extensively reported in the literature, the structural motifs present in the molecule are associated with a range of pharmacological activities. This section explores the potential biological relevance based on structure-activity relationships of analogous compounds.
Anticancer Potential
The sulfonamide scaffold is a cornerstone in the design of anticancer agents. Many sulfonamide derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival.
-
Carbonic Anhydrase Inhibition: A significant area of research for sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are often overexpressed in hypoxic tumors and play a role in pH regulation, tumor progression, and metastasis. Nitro-containing benzenesulfonamides have been investigated as bioreductive inhibitors targeting these isoforms.
-
Kinase Inhibition: The sulfonamide moiety is also present in numerous kinase inhibitors. For instance, derivatives of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a key kinase in oncogenic signaling pathways.
-
Other Anticancer Mechanisms: Other 4-chlorobenzamide derivatives have been reported to possess antiproliferative properties through mechanisms such as disruption of microtubule dynamics and DNA repair.
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used. While bacterial resistance has limited their use as standalone antibiotics, the sulfonamide scaffold continues to be a valuable component in the development of new antimicrobial agents. Derivatives of 4-chlorobenzenesulfonamide have been synthesized and evaluated for their antibacterial and antifungal activities. The mechanism of action often involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Enzyme Inhibition
Beyond carbonic anhydrases and kinases, sulfonamides have been shown to inhibit a variety of other enzymes. For example, chlorinated sulfonamides have demonstrated inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
Diagram of Potential Biological Targets:
Caption: Potential biological targets for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide based on its structural motifs.
Future Directions and Research Opportunities
The existing literature provides a solid foundation for the synthesis and structural characterization of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. However, a significant opportunity exists for the comprehensive biological evaluation of this compound. Future research should focus on:
-
In Vitro Screening: A broad-based in vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes would provide a clear picture of its biological activity profile.
-
Mechanism of Action Studies: Should any significant activity be identified, subsequent studies should aim to elucidate the specific molecular mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with systematic modifications to the chlorophenyl and nitrophenyl rings would provide valuable SAR data for the optimization of lead compounds.
-
Computational Modeling: Molecular docking and other in silico methods could be employed to predict potential biological targets and guide the design of more potent derivatives.
Conclusion
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is a readily synthesizable compound with a well-defined molecular structure. While direct biological data is currently limited, its structural components are present in numerous biologically active molecules, suggesting its potential as a scaffold in drug discovery. This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and related sulfonamide derivatives. Further investigation into its biological properties is warranted and could lead to the discovery of novel therapeutic agents.
References
-
Chaithanya, U., Foro, S., & Gowda, B. T. (2012). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o7. [Link]
Sources
Thermogravimetric Analysis of Sulfonamide Compounds: Kinetic Modeling, Thermal Stability, and Preformulation Workflows
Executive Summary
In pharmaceutical preformulation, understanding the thermal stability and degradation kinetics of active pharmaceutical ingredients (APIs) is non-negotiable. Sulfonamides—a critical class of antimicrobial and diuretic agents—exhibit complex thermal behaviors characterized by desolvation, polymorphic transitions, and multi-stage homolytic cleavage.
This technical guide provides an in-depth framework for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on sulfonamide compounds (e.g., sulfamethoxazole, sulfadiazine). By moving beyond basic mass-loss measurements, we will explore the causality behind experimental parameters, the mechanistic pathways of sulfonamide degradation, and the mathematical modeling required to extract reliable kinetic parameters (Activation Energy, Ea ).
Mechanistic Thermal Behavior of Sulfonamides
To design an effective TGA protocol, one must first understand the molecular events occurring during the heating of a sulfonamide. The thermal degradation of sulfonamides is not a single event but a cascading series of bond cleavages.
The Degradation Pathway
When a sulfonamide such as sulfamethoxazole (SMX) is subjected to a dynamic heating program in an inert atmosphere, the process generally follows three distinct phases:
-
Desolvation/Dehydration (Ambient to 150 °C): If the sulfonamide is formulated as a hydrate or a co-crystal (e.g., [1]), the first mass loss corresponds to the release of bound water or solvent molecules.
-
Primary Pyrolysis & Bond Cleavage (250 °C to 400 °C): The kinetically controlling step in sulfonamide decomposition is typically the homolytic cleavage of the carbon–sulfur (C–S) or nitrogen-sulfur (N-S) bonds. Research into the 1 [2] demonstrates that C-S cleavage is the rate-limiting step, leading to the sequential release of sulfur dioxide ( SO2 ) and N-sulfonylamine derivatives.
-
Carbonization (400 °C to 700 °C): The remaining organic backbone undergoes continuous cracking, leaving behind a carbonaceous residue. If the environment is switched to oxygen, an exothermic peak will appear on the DSC/DTA curve, denoting the complete oxidation of this residue.
Thermal Events Summary
The following table synthesizes the typical thermal events observed for Sulfamethoxazole and its common potentiator, Trimethoprim, under a nitrogen atmosphere[2].
| Compound | Melting Point (DSC Endotherm) | Onset of Decomposition (TGA) | Peak Degradation Temp ( Tmax ) | Primary Evolved Gases |
| Sulfamethoxazole (SMX) | 169.8 °C – 172.0 °C | ~ 240 °C | 270.0 °C (Exothermic oxidation) | SO2 , NH3 , Aniline derivatives |
| Trimethoprim (TMP) | 201.0 °C – 203.0 °C | ~ 273 °C | 302.5 °C | Pyrimidine derivatives |
| SMX-TMP Co-crystal | 178.8 °C | ~ 255 °C | 285.0 °C | Mixed organic volatiles |
Kinetic Modeling of Thermal Decomposition
Extracting the activation energy ( Ea ) and pre-exponential factor ( A ) from TGA data allows researchers to predict the shelf-life and thermal stability of the API. To ensure scientific integrity, we rely on both model-free and model-fitting kinetic approaches.
The Logic of Isoconversional Methods
We utilize multiple heating rates ( β = 5, 10, 15, 20 °C/min) rather than a single run. Causality: A single heating rate cannot reliably separate the temperature dependence of the reaction rate from the reaction model. By using multiple rates, we can calculate Ea at specific conversion fractions ( α ) without assuming a specific solid-state reaction mechanism.
-
Model-Free Methods (Kissinger, Flynn-Wall-Ozawa): These methods plot the logarithm of the heating rate against the inverse of the peak temperature ( 1/Tp ). They are highly reliable for 3 [3], as they account for changes in the reaction mechanism as degradation progresses.
-
Model-Fitting Methods (Coats-Redfern): The Coats-Redfern equation is applied to a single heating rate to determine the specific reaction order ( n ). For 4 [4], the decomposition process is often endothermic and non-spontaneous, fitting a first-order or diffusion-controlled model.
Logical pathway for extracting kinetic parameters from raw thermogravimetric data.
Experimental Protocol: A Self-Validating TGA Workflow
To ensure absolute trustworthiness in your thermal data, the experimental protocol must be designed as a self-validating system. This means incorporating internal checks that automatically flag instrumental drift or sample preparation errors.
Step-by-Step Methodology
Step 1: Instrument Calibration & Baseline Subtraction (The Validation Check)
-
Action: Calibrate the TGA balance using certified weights. Calibrate the temperature thermocouple using the Curie point of reference metals (e.g., Alumel, Nickel).
-
Self-Validation: Run an empty alumina ( Al2O3 ) crucible under the exact heating profile to be used. Save this as the "Blank." The software must subtract this blank from the sample run. Causality: This mathematically eliminates buoyancy effects caused by the changing density of the purge gas at high temperatures, ensuring that any recorded mass loss is strictly from the sulfonamide.
Step 2: Sample Preparation
-
Action: Weigh 2.0 to 5.0 mg of the sulfonamide powder into the tared alumina crucible.
-
Causality: Using a small, uniform sample mass prevents thermal gradients within the powder bed. Large samples suffer from "thermal lag," where the core of the sample is at a lower temperature than the surface, artificially broadening the DTG (Derivative Thermogravimetry) peaks and skewing the activation energy calculations.
Step 3: Atmosphere Control
-
Action: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min.
-
Causality: We use nitrogen rather than air to isolate thermal pyrolysis from oxidative degradation. If oxygen is present, secondary exothermic oxidation reactions will overlap with the primary C-S bond cleavage, making kinetic modeling impossible.
Step 4: Dynamic Heating Program
-
Action: Heat the sample from 25 °C to 700 °C. For kinetic studies, perform four separate runs on fresh samples at heating rates ( β ) of 5, 10, 15, and 20 °C/min.
Step-by-step experimental workflow for thermogravimetric analysis of sulfonamides.
Data Interpretation & Troubleshooting
When analyzing the TG (mass vs. temperature) and DTG (rate of mass loss vs. temperature) curves of sulfonamides, look for the following critical indicators:
-
Shift in Tmax with Heating Rate: As the heating rate ( β ) increases from 5 to 20 °C/min, the peak degradation temperature ( Tmax ) on the DTG curve must shift to higher temperatures. If it does not, your sample is experiencing severe thermal lag, or the thermocouple is failing.
-
Incomplete Mass Loss: Pure sulfonamides should decompose almost entirely by 700 °C in an inert atmosphere, leaving <5% carbonaceous char. If a significant residue remains (>15%), it indicates either the presence of an inorganic excipient, or that the API has formed a metal complex (e.g., Ag-Sulfadiazine), which leaves behind a metal oxide residue.
-
Activation Energy Consistency: For a standard sulfonamide, the Ea calculated via the Ozawa method should remain relatively constant across conversion fractions ( α=0.2 to 0.8 ). A massive variance in Ea indicates a complex, multi-step parallel degradation mechanism rather than a single rate-limiting cleavage.
References
-
Zaini, E., et al. "Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process." Journal of Applied Pharmaceutical Science, 2017.[Link]
-
"Thermal Destruction Pathways and Kinetics for NTf2 and Longer-Chain Bis(perfluoroalkanesulfonyl)imides." Environmental Science & Technology Letters, ACS Publications, 2024.[Link]
-
"Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim." Asian Journal of Chemistry, 2014.[Link]
-
Venkatesan, J., et al. "Thermal decomposition and kinetic analyses of Sulfonamide Schiff's bases in oxygen atmosphere - A comparative study." Chemical Data Collections, ResearchGate, 2017.[Link]
Sources
The Solubility Profile of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the solubility profile of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, a molecule of interest in pharmaceutical and chemical research. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps but a deeper understanding of the physicochemical principles governing the solubility of this compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental systems.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the fate of a compound in a variety of applications, from drug delivery to chemical synthesis. For a compound like N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, which possesses a complex molecular structure with both polar and non-polar moieties, understanding its solubility behavior is paramount for its effective utilization. Poor solubility can lead to challenges in formulation, bioavailability, and the reliability of in vitro and in vivo studies. This guide will delve into the theoretical and practical aspects of determining the solubility profile of this specific sulfonamide, providing a robust framework for its characterization.
Molecular Structure and its Influence on Solubility
The solubility of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is intrinsically linked to its molecular architecture. The presence of a 4-chlorophenyl group introduces a degree of lipophilicity, while the 4-nitrobenzenesulfonamide moiety contributes polar characteristics through the sulfonamide and nitro groups. The sulfonamide group, in particular, can act as both a hydrogen bond donor (N-H) and acceptor (S=O), influencing its interaction with various solvents. The acidic nature of the sulfonamide proton suggests that the solubility of this compound will be pH-dependent.
The interplay of these structural features suggests that N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is likely to be poorly soluble in aqueous solutions at neutral pH. The electron-withdrawing nature of the nitro and chloro groups can influence the overall electron distribution and crystal lattice energy, further impacting its dissolution.
Theoretical Framework for Solubility Assessment: Hansen Solubility Parameters (HSP)
To move beyond qualitative descriptions like "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework for solvent selection.[1] HSP decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Estimated Hansen Solubility Parameters for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (Illustrative)
| Parameter | Estimated Value (MPa½) |
| δD | 18.5 - 20.5 |
| δP | 8.0 - 10.0 |
| δH | 6.0 - 8.0 |
Disclaimer: These are estimated values based on group contribution methods and should be used as a guide for initial solvent screening. Experimental verification is recommended.
This theoretical underpinning allows for a more rational selection of solvents for solubility studies, moving from trial-and-error to a data-driven approach.
Experimental Determination of Solubility: A Two-Pronged Approach
A comprehensive solubility profile necessitates the determination of both thermodynamic and kinetic solubility. These two parameters provide different but complementary insights into the dissolution behavior of a compound.
Thermodynamic Solubility: The Equilibrium State
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[4] It is a critical parameter for understanding the maximum concentration that can be achieved in a saturated solution. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5][6]
This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.
Materials:
-
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (crystalline solid, purity >98%)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide using a validated HPLC-UV method.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, typically from a DMSO stock solution into an aqueous buffer.[7][8] This method is widely used in early drug discovery for high-throughput screening as it is faster and requires less compound than the thermodynamic solubility assay.[6] It provides an indication of a compound's propensity to precipitate under non-equilibrium conditions.
Materials:
-
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (10 mM stock solution in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader with UV detection capabilities or HPLC-UV system
Procedure:
-
Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the 10 mM DMSO stock solution of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide to the buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Assessment: Measure the turbidity of the solution using a plate reader (nephelometry) or visually inspect for precipitate formation.
-
Quantification (Optional but Recommended): For a more quantitative assessment, filter the samples through a filter plate and analyze the concentration of the dissolved compound in the filtrate using HPLC-UV.
Factors Influencing the Solubility of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
pH-Dependent Solubility
As an acidic compound due to the sulfonamide proton, the solubility of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is expected to be highly dependent on the pH of the medium.[9][10] In acidic solutions (pH < pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide group will deprotonate to form a more soluble anionic species. Therefore, determining the pH-solubility profile is crucial.
Experimental Approach: The thermodynamic solubility should be determined in a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9). This will allow for the determination of the intrinsic solubility (S₀) of the neutral form and the pKa of the compound.
The Role of Solvents and Cosolvents
The choice of solvent is critical for solubilizing N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Based on the estimated HSP, solvents with similar parameters are likely to be more effective.
-
Polar Aprotic Solvents: Solvents like DMSO and N,N-dimethylformamide (DMF) are often good solvents for sulfonamides due to their ability to accept hydrogen bonds and their high polarity.[5][11]
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective due to their ability to both donate and accept hydrogen bonds.
-
Cosolvency: For aqueous formulations, the use of cosolvents can significantly enhance solubility.[12] Cosolvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for quantifying sulfonamides.[2][3]
Illustrative HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (scan for λmax of the compound) |
| Column Temperature | 25-30°C |
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable quantification.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Solubility Profile of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide at 25°C (Hypothetical Data)
| Solvent/Buffer | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Water (pH 7.0) | < 1 | < 10 |
| PBS (pH 7.4) | 1 - 5 | 10 - 20 |
| 0.1 N HCl (pH ~1) | < 1 | < 10 |
| 0.1 N NaOH (pH ~13) | > 1000 | > 200 |
| Ethanol | 500 - 1000 | > 200 |
| Acetonitrile | 200 - 500 | > 200 |
| DMSO | > 5000 | > 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocols outlined in this guide.
Interpretation of Results:
-
A significant difference between thermodynamic and kinetic solubility can indicate a high potential for supersaturation and subsequent precipitation.
-
The pH-solubility profile will reveal the pKa of the compound and its solubility at different physiological pH values.
-
The solubility in various organic solvents will guide solvent selection for synthesis, purification, and formulation development.
Conclusion: A Roadmap for Comprehensive Solubility Characterization
This technical guide provides a comprehensive framework for characterizing the solubility profile of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. By integrating theoretical principles with robust experimental protocols, researchers can obtain reliable and meaningful solubility data. A thorough understanding of the thermodynamic and kinetic solubility, as well as the influence of pH and solvent composition, is essential for advancing the scientific and developmental potential of this compound. The self-validating nature of the described protocols ensures the generation of high-quality, trustworthy data, which is the cornerstone of sound scientific research.
References
-
Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for the prediction of Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585. [Link]
-
Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International Journal of Pharmaceutics, 456(2), 349-359. [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]
- Avdeef, A. (2007). The rise of the pH-metric logP and pKa. Current Topics in Medicinal Chemistry, 7(8), 735-763.
-
Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-98. [Link]
-
Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(3), 545-556. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (2016). Journal of Hygienic Engineering and Design. [Link]
-
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
-
Cysewski, P., Jeliński, T., & Przybyłek, M. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 26(13), 3951. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). International Journal of Pharmaceutical Sciences and Research.
-
Chaithanya, M. S., et al. (2013). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o7. [Link]
-
Przybyłek, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. International Journal of Molecular Sciences, 23(10), 5735. [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4097-4107. [Link]
-
Cárdenas-Torres, R. E., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 to 318.15 K. Molecules, 27(24), 8963. [Link]
-
Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 339, 116269. [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4097-4107. [Link]
-
Higashi, Y., & Fujii, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8(1), 49-61. [Link]
-
Sielc.com. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. [Link]
-
Chaithanya, M. S., et al. (2013). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o7. [Link]
-
Li, Y., Wu, K., & Liang, L. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data, 64(8), 3606-3616. [Link]
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). International Journal of Pharmaceutical Sciences and Research.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
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Methodological & Application
Application Note: Synthesis and Isolation of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
Target Audience: Synthetic chemists, medicinal researchers, and drug development professionals.
Scientific Rationale & Mechanistic Insights
Sulfonamides represent a highly privileged pharmacophore in drug discovery, frequently deployed as antimicrobial, antiparasitic, and anti-inflammatory agents[1]. The synthesis of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide (CAS 16937-03-4) is a fundamental transformation that exemplifies a Schotten-Baumann-type nucleophilic acyl substitution at a highly electrophilic sulfur center[2].
Mechanistic Causality: The reaction between 4-chloroaniline and 4-nitrobenzenesulfonyl chloride is thermodynamically driven by the extreme electrophilicity of the sulfonyl sulfur, which is heavily enhanced by the strong electron-withdrawing nature of the para-nitro group.
In this protocol, pyridine is strategically selected to serve a dual purpose[3]:
-
Nucleophilic Catalyst: Pyridine transiently attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the aniline than the parent sulfonyl chloride.
-
Acid Scavenger: The formation of the sulfonamide bond generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl would protonate the 4-chloroaniline nucleophile, rendering it inactive and halting the reaction. Pyridine neutralizes this byproduct, forming water-soluble pyridinium chloride and driving the equilibrium to completion[1].
Figure 1: Mechanistic pathway of pyridine-catalyzed sulfonamide synthesis.
Materials, Reagents, and Safety
Safety Warning: 4-Chloroaniline is toxic and a potential carcinogen; it must be handled in a certified fume hood[4]. 4-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Pyridine is toxic, flammable, and possesses a strong, lingering odor.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric rationale for a standard 8.1 mmol scale reaction[1].
| Reagent / Parameter | Value / Condition | Causality / Impact |
| 4-Chloroaniline | 1.0 Eq (1.03 g, 8.1 mmol) | Limiting reagent; prevents the formation of bis-sulfonated side products. |
| 4-Nitrobenzenesulfonyl Chloride | 1.1 Eq (1.97 g, 8.9 mmol) | Slight excess ensures complete consumption of the aniline nucleophile. |
| Anhydrous Pyridine | 0.2 M (40.5 mL) | Optimal dilution to manage exothermic heat and act as a bulk acid scavenger. |
| Addition Temperature | 0 °C | Suppresses violent exotherms and limits degradation of the sulfonyl chloride. |
| Reaction Temperature | 25 °C | Provides sufficient kinetic energy for the nucleophilic attack over 2–3 hours. |
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . Observational checkpoints are included to ensure the researcher can verify the success of each step in real-time.
Phase 1: Reaction Setup and Execution
-
Nucleophile Solvation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.03 g, 8.1 mmol). Dissolve the amine in anhydrous pyridine (40.5 mL) under a nitrogen atmosphere.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Electrophile Addition: Slowly add 4-nitrobenzenesulfonyl chloride (1.97 g, 8.9 mmol) portion-wise over 10 minutes.
-
Validation Checkpoint: The solution will transition to a deep yellow/orange hue, indicative of the sulfonylpyridinium complex formation.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 2 to 3 hours[1].
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The reaction is complete when the 4-chloroaniline spot (higher Rf ) disappears, replaced by a highly UV-active, lower Rf spot corresponding to the sulfonamide product.
-
Phase 2: Workup and Isolation
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the pyridine.
-
Aqueous Quench: Pour the concentrated residue into 100 mL of ice-cold distilled water.
-
Extraction: Extract the aqueous mixture with Dichloromethane (CH₂Cl₂, 3 × 50 mL). Combine the organic layers.
-
Acid Wash (Critical Step): Wash the combined organic layer with 1M HCl (2 × 50 mL).
-
Causality: This step is mandatory to protonate any residual pyridine (forming water-soluble pyridinium chloride) and unreacted 4-chloroaniline, forcing them into the aqueous phase[3].
-
Validation Checkpoint: Test the aqueous phase with pH paper; it must read pH < 2 to confirm complete neutralization of the pyridine.
-
-
Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, followed by a brine wash (50 mL) to remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol (or purify via silica gel flash chromatography) to afford pure N-(4-chlorophenyl)-4-nitrobenzenesulfonamide as a crystalline solid[2].
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
References
-
Linciano, P., et al. "High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents." Journal of Medicinal Chemistry, 2023, 66(22), 15230–15255. URL:[Link]
-
"Synthesis of 4-Chloroaniline". Journal of the American Chemical Society, 1977, 99(1), 98. DOI: 10.1021/ja00443a018. URL:[Link]
-
LookChem. "Cas 106-47-8, 4-Chloroaniline Chemical Properties and Handling." LookChem. URL: [Link]
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Green Synthesis of Sulfonamide Derivatives: A Guide for the Modern Chemist
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of pharmaceuticals including antimicrobial, anticancer, and anti-inflammatory agents.[1] However, traditional synthetic routes to these vital compounds often rely on harsh reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and safety concerns.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of green and sustainable methods for the synthesis of sulfonamide derivatives, complete with application notes and detailed protocols.
The Imperative for Greener Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of sulfonamide synthesis, this translates to the adoption of methodologies that are safer, more energy-efficient, and utilize renewable or less toxic materials. Key areas of innovation in the green synthesis of sulfonamides include the use of alternative energy sources like microwave and ultrasound, the replacement of volatile organic compounds (VOCs) with greener solvents, and the development of catalyst-free reaction conditions.[1][2]
Microwave-Assisted Synthesis: Speed and Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating.[3][4] The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating, which can enhance reaction rates and selectivity.[5][6]
Application Notes:
Microwave-assisted synthesis is particularly advantageous for the rapid generation of compound libraries for screening purposes. The method is scalable and demonstrates good functional group tolerance.[3][7] It allows for the direct use of sulfonic acids or their sodium salts, avoiding the need to isolate unstable sulfonyl chloride intermediates.[3]
Protocol: Microwave-Assisted Synthesis from Sulfonic Acids
This protocol is adapted from the work of De Luca and Giacomelli.[3][4]
Step 1: Activation of the Sulfonic Acid
-
In a microwave-safe sealed tube, combine the sulfonic acid (1.0 mmol), 2,4,6-trichloro-[1][3][8]-triazine (TCT) (0.4 mmol), and triethylamine (1.5 mmol) in acetone (2 mL).
-
Irradiate the mixture in a microwave reactor at 80°C for 20 minutes.
-
After cooling, filter the mixture through Celite to remove the precipitate.
Step 2: Amination
-
To the filtrate from Step 1, add the desired amine (1.2 mmol), an aqueous solution of NaOH (1.2 equiv), and THF.
-
Expose the reaction mixture to microwave irradiation at 50°C for 10 minutes in a sealed tube.[4]
-
Upon completion, filter the reaction mixture through Celite to remove any salts.
-
Dilute the filtrate with dichloromethane (DCM) and wash sequentially with water, aqueous Na2CO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the pure sulfonamide.
Diagram: Microwave-Assisted Sulfonamide Synthesis Workflow
Caption: Workflow for microwave-assisted sulfonamide synthesis.
Ultrasound-Assisted Synthesis: An Energy-Efficient Alternative
Ultrasonic irradiation provides a mechanical energy source that can promote chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[9] Ultrasound-assisted synthesis is often carried out at or near room temperature, making it an energy-efficient method.[10]
Application Notes:
This method is particularly suitable for reactions that are slow at room temperature under conventional stirring. It offers a green and efficient alternative to traditional heating methods, often resulting in faster reactions and higher yields under milder conditions.[9][11] The use of ultrasound can also help in de-agglomerating solid reactants, increasing the surface area for reaction.
Protocol: Ultrasound-Assisted Synthesis of Biphenyl Sulfonamide Derivatives
This generalized protocol is based on the application notes from BenchChem.[9]
Step 1: Reactant Preparation
-
In a conical flask, dissolve the appropriate primary amine (1.0 mmol) and biphenyl sulfonyl chloride (1.0 mmol) in 30 mL of methanol.
Step 2: Ultrasonic Irradiation
-
Place the reaction mixture in an ultrasonic bath.
-
Irradiate the mixture at a controlled temperature, for instance, starting at ambient temperature and gradually increasing to a moderate temperature if necessary (e.g., up to 80°C).[9]
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., a mixture of n-hexane and ethyl acetate).
-
The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
Step 4: Product Isolation and Purification
-
Once the reaction is complete, add n-hexane to the reaction mixture to precipitate the sulfonamide product.
-
Collect the solid product by filtration.
-
Wash the product with n-hexane to remove any soluble impurities and then dry.
Diagram: Ultrasound-Assisted Synthesis Workflow
Caption: General workflow for ultrasound-assisted sulfonamide synthesis.
Synthesis in Green Solvents: A Move Towards Sustainability
The use of green solvents is a cornerstone of sustainable chemistry. Water, polyethylene glycol (PEG), and deep eutectic solvents (DESs) are excellent alternatives to traditional volatile organic solvents.[1][12][13]
Water: The Universal Green Solvent
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can simplify workup procedures and reduce environmental impact.[1][14]
This protocol is based on the work of Jafarpour et al.[8][14]
-
In a round-bottom flask, add the sulfonyl chloride (1 mmol) to a solution of the amine (2 mmol) in 2 mL of distilled water.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product can often be isolated by simple filtration, washed with water, and dried.
Polyethylene Glycol (PEG): A Recyclable Medium
Polyethylene glycol (PEG) is a non-toxic, biodegradable, and recyclable solvent.[15][16] Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile medium for synthesis.[12]
This protocol is adapted from a method utilizing PEG-400 as the reaction medium.[12][16]
-
To a mixture of the amine (1 mmol) and potassium carbonate (1.5 mmol) in PEG-400 (3 mL), add the sulfonyl chloride (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The aqueous filtrate containing PEG can be evaporated to recover the PEG for reuse.
Deep Eutectic Solvents (DESs): Designer Solvents
Deep eutectic solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials.[13]
This protocol is based on the work on sustainable sulfonamide synthesis in DESs.[13]
-
In a vial, dissolve the amine (0.9 mmol) and the sulfonyl chloride (0.63 mmol) in a pre-prepared deep eutectic solvent of choline chloride and glycerol (1:2 molar ratio, 1.8 g).
-
Stir the mixture at room temperature under aerobic conditions for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the DES.
-
Dry the organic layer and concentrate to obtain the sulfonamide. The DES can be recovered by evaporating the water.
Catalyst-Free Synthesis: Simplicity and Atom Economy
Developing catalyst-free synthetic methods is a key goal of green chemistry as it simplifies reaction procedures, reduces costs, and avoids contamination of the product with metal catalysts.[8][17] Several methods for sulfonamide synthesis have been developed that proceed efficiently without the need for a catalyst, often in green solvents or under neat conditions.[18][19]
Application Notes:
Catalyst-free methods are highly desirable for pharmaceutical synthesis where metal contamination is a critical concern. These reactions often proceed with high atom economy and are environmentally benign.[14][17]
Protocol: Catalyst-Free Synthesis of N-Sulfonylimines
This protocol for the synthesis of N-sulfonylimines, which are precursors to sulfonamides, is adapted from a method using neutral Al2O3 as a dehydrating agent.[17]
-
In a reaction vessel, combine the sulfonamide (1 mmol), the aldehyde (1.2 mmol), and neutral alumina (Al2O3) (200 mg) in a green solvent such as dimethyl carbonate (DMC).
-
Stir the mixture at a specified temperature (e.g., reflux).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the alumina.
-
Evaporate the solvent to obtain the N-sulfonylimine product. The alumina can be washed and reused.
Comparative Analysis of Green Synthesis Methods
| Method | Energy Source | Solvent | Catalyst | Typical Reaction Time | Yields | Key Advantages |
| Microwave-Assisted | Microwave Irradiation | Organic Solvents (e.g., Acetone, THF) | Often catalyst-free or uses a simple base | 10 - 30 minutes | High to Excellent[3][5] | Rapid reaction rates, high yields, good functional group tolerance.[4] |
| Ultrasound-Assisted | Ultrasonic Waves | Green Solvents (e.g., Methanol, Ethanol) | Can be catalyst-free or use a catalyst | 15 - 60 minutes | Good to Excellent[9][11] | Energy efficient, mild reaction conditions, enhanced reaction rates. |
| In Water | Conventional Stirring | Water | Catalyst-Free | Varies (minutes to hours) | Good to Excellent[1][14] | Environmentally benign, simple workup, non-toxic. |
| In PEG-400 | Conventional Stirring | PEG-400 | Base (e.g., K2CO3) | Short | Good | Recyclable solvent, non-toxic, simple product recovery.[12][16] |
| In DES | Conventional Stirring | Deep Eutectic Solvent | Catalyst-Free | 2 - 12 hours | High to Excellent[13] | Biodegradable and recyclable solvent, mild conditions. |
| Catalyst-Free (Neat) | Conventional Heating | Solvent-Free | None | Varies | Good to Excellent[1] | High atom economy, no catalyst contamination, simplified purification. |
Conclusion
The adoption of green synthesis methods for sulfonamide derivatives offers significant advantages in terms of environmental impact, safety, and efficiency. By embracing techniques such as microwave and ultrasound-assisted synthesis, utilizing green solvents like water, PEG, and DESs, and developing catalyst-free protocols, the scientific community can move towards a more sustainable future for pharmaceutical manufacturing. The protocols and data presented in this guide are intended to empower researchers to implement these greener alternatives in their own laboratories, contributing to a safer and more sustainable chemical enterprise.
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]
-
ACS Publications. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Mondal, S. (2021). Sulfonamide synthesis under green conditions. Synthetic Communications, 51(7), 1023-1044. Available at: [Link]
-
Ferreira, P. M., et al. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances, 13(7), 4567-4575. Available at: [Link]
-
Jafarpour, M., Rezaeifard, A., & Golshani, T. (2009). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 140-148. Available at: [Link]
-
Li, Y., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(34), 11499-11504. Available at: [Link]
-
Taylor & Francis Online. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 140-148. Available at: [Link]
-
Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. Available at: [Link]
-
Gurdal, E. E., et al. (2019). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Turkish Journal of Chemistry, 43(3), 929-941. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). Microwave Synthesis of Sulfonamides. Scribd. Available at: [Link]
-
RSC Publishing. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science. Available at: [Link]
-
National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]
-
Sami Publishing Company. (n.d.). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Available at: [Link]
-
ResearchGate. (2025). A Convenient and Benign Synthesis of Sulphonamides in PEG-400. Available at: [Link]
-
Springer. (2013). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Monatshefte für Chemie - Chemical Monthly, 144, 539-542. Available at: [Link]
-
Nalini, S., et al. (2024). Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. Indian Journal of Chemistry, 63(6), 557-567. Available at: [Link]
-
Darcy & Roy Press. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Available at: [Link]
-
ResearchGate. (2025). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Available at: [Link]
-
ResearchGate. (n.d.). Ultrasound-assisted facile one-pot sequential synthesis of novel sulfonamide-isoxazoles using cerium (IV) ammonium nitrate (CAN) as an efficient oxidant in aqueous medium. Available at: [Link]
-
Taylor & Francis Online. (2017). Ultrasonic assisted green protocol for the synthesis of sulfamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(7), 785-789. Available at: [Link]
-
Simone, M., et al. (2023). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal, 29(47). Available at: [Link]
-
Asian Journal of Chemistry. (2014). A Convenient and Benign Synthesis of Sulphonamides in PEG-400. 27(1), 350-352. Available at: [Link]
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Application Note: Synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
Introduction and Rationale
Sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including [1]. The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide serves as a fundamental model for S-N bond formation, a critical step in modern drug development and library diversification[2]. This application note details a highly reproducible, laboratory-scale protocol for synthesizing this compound from[2].
By detailing the causality behind each synthetic step, this guide provides researchers with a robust framework to optimize sulfonamide yields while minimizing common side reactions.
Mechanistic Insights and Reaction Design
The core of classical sulfonamide synthesis is the nucleophilic attack of an amine on the electrophilic sulfur atom of a [3]. Designing a successful protocol requires balancing the electronic properties of the reactants with the reaction environment.
-
Nucleophilicity vs. Electrophilicity : 4-chloroaniline is a moderately weak nucleophile due to the electron-withdrawing para-chloro group. To drive the reaction forward efficiently, a highly electrophilic partner—4-nitrobenzenesulfonyl chloride—is utilized. The strongly electron-withdrawing para-nitro group enhances the electrophilicity of the sulfonyl sulfur, facilitating the nucleophilic attack.
-
Role of the Base : The S-N coupling generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 4-chloroaniline, rendering it non-nucleophilic and prematurely halting the reaction. An auxiliary base, such as pyridine or triethylamine (TEA), acts as an [4]. Pyridine is highly preferred as it also acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
-
Temperature Control : The initial addition of the sulfonyl chloride is highly exothermic. Performing this step at 0 °C prevents thermal degradation and minimizes side reactions, such as [4] (the formation of unwanted R−N(SO2R′)2 ).
Reaction mechanism for the synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide.
Experimental Protocol
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Chloroaniline | 127.57 | 1.0 | 1.28 g (10 mmol) | Nucleophile |
| 4-Nitrobenzenesulfonyl chloride | 221.62 | 1.1 | 2.44 g (11 mmol) | Electrophile |
| Pyridine | 79.10 | 2.0 | 1.6 mL (20 mmol) | Base / Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | 30 mL | Solvent |
| 1M HCl (aq) | 36.46 | N/A | 20 mL | Quench / Wash |
Step-by-Step Methodology
This protocol is designed as a self-validating system , ensuring that each phase of the reaction and work-up logically confirms the success of the previous step.
-
Reagent Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.28 g) in anhydrous DCM (20 mL). Add pyridine (1.6 mL) to the solution.
-
Thermal Control : Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Electrophile Addition : Dissolve 4-nitrobenzenesulfonyl chloride (2.44 g) in anhydrous DCM (10 mL). Attach a dropping funnel and add this solution dropwise to the reaction flask over 15-20 minutes. Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, strictly suppressing the formation of bis-sulfonamide impurities.
-
S-N Coupling Reaction : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase with UV detection.
-
Biphasic Quench & Work-up : Transfer the crude reaction mixture to a separatory funnel. Add 20 mL of 1M HCl and shake vigorously. Causality: The acidic wash selectively protonates unreacted pyridine and trace 4-chloroaniline, forcing them to partition into the aqueous layer while the neutral sulfonamide product remains in the organic DCM layer. Separate the organic layer and wash it with saturated aqueous NaCl (brine, 20 mL) to remove residual water and water-soluble impurities.
-
Isolation : Dry the organic layer over anhydrous MgSO4. Filter out the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification : Recrystallize the crude solid from a binary solvent system (e.g., Ethanol/Water) to obtain pure[1].
Step-by-step experimental workflow for sulfonamide synthesis and purification.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes expected yields and reaction times based on comparative literature methodologies for sulfonamide synthesis. This data allows researchers to select conditions based on available reagents and green chemistry goals.
| Method / Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Classical S-N Coupling | Pyridine | DCM | 0 °C to RT | 2-4 h | 85-90% | |
| Classical S-N Coupling | TEA | THF | 0 °C to RT | 6 h | 80-85% | |
| Biphasic / Schotten-Baumann | NaOH (20% aq) | Water/EtOH | RT | 20 min | 70-75% | |
| Green Catalysis (WEOFPA) | None | Water | RT | 20 min | >90% | [[1]]() |
References
-
[4] Title: Recent advances in synthesis of sulfonamides: A review. Source: Chemistry & Biology Interface. URL:[Link]
-
[5] Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: Journal of the American Chemical Society. URL:[Link]
Sources
Application Notes and Protocols for 4-Nitrobenzenesulfonyl Chloride in Organic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-nitrobenzenesulfonyl chloride in organic synthesis. This document delves into the fundamental principles, key applications, and detailed experimental protocols, emphasizing scientific integrity and practical insights from the field.
Introduction: The Versatility of 4-Nitrobenzenesulfonyl Chloride
4-Nitrobenzenesulfonyl chloride, commonly referred to as nosyl chloride (NsCl), is a highly reactive and versatile reagent in modern organic synthesis.[1][2] Its utility stems from the potent electrophilicity of the sulfonyl chloride moiety, which is further enhanced by the electron-withdrawing nitro group on the benzene ring.[1] This chemical characteristic allows for efficient reactions with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1][3]
The resulting N-nosyl group serves as an excellent protecting group for amines, offering a unique combination of stability across a wide range of reaction conditions and remarkably mild deprotection protocols.[4] This orthogonality to other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), makes the nosyl group an invaluable tool in complex multi-step syntheses, particularly in the fields of pharmaceutical and natural product chemistry.[4] Beyond amine protection, 4-nitrobenzenesulfonyl chloride is instrumental in the synthesis of bioactive sulfonamides and as a key reagent in specialized reactions like the Fukuyama-Mitsunobu alkylation.[3]
This guide will explore the primary applications of 4-nitrobenzenesulfonyl chloride, providing detailed mechanistic insights and robust protocols to enable its successful implementation in the laboratory.
Core Application: Amine Protection with the Nosyl Group
The protection of amines is a fundamental strategy in organic synthesis to prevent unwanted side reactions of the nucleophilic and basic nitrogen atom. The 4-nitrobenzenesulfonyl (nosyl) group is a superior choice for this purpose due to several key advantages.
Key Advantages of Nosyl Protection:
-
Mild and Orthogonal Deprotection: The most significant benefit of the nosyl group is its facile cleavage under mild, often neutral or slightly basic conditions, typically employing a thiol nucleophile.[4] This contrasts with the harsh acidic or hydrogenolytic conditions required for other sulfonyl groups like tosyl (Ts).[4] This mildness ensures the preservation of other sensitive functional groups within a molecule.
-
Orthogonality: The nosyl group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the hydrogenolysis conditions for Cbz group cleavage.[4] This orthogonality is crucial for selective deprotection in the synthesis of complex molecules with multiple amine functionalities.[4]
-
Activation of the N-H Bond: The strong electron-withdrawing nature of the nitro group acidifies the N-H proton of the resulting sulfonamide.[4] This increased acidity facilitates N-alkylation reactions, a cornerstone of the Fukuyama amine synthesis.[3][4]
-
Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which simplifies their purification through recrystallization.[4]
Mechanism of Nosylation
The protection of an amine with 4-nitrobenzenesulfonyl chloride is a straightforward nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[5]
Caption: Mechanism of amine protection with 4-nitrobenzenesulfonyl chloride.
Experimental Protocol: Nosylation of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using 4-nitrobenzenesulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
4-Nitrobenzenesulfonyl chloride (1.05 - 1.1 eq)
-
Triethylamine (1.1 - 1.5 eq) or Pyridine (1.1 - 1.5 eq)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.[4]
-
Slowly add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[3]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This typically takes 2-16 hours.[3]
-
Quench the reaction by adding water.[4]
-
Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[3]
-
The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.[3]
Deprotection of the Nosyl Group
The strategic advantage of the nosyl group lies in its selective and mild removal. The deprotection is achieved via a nucleophilic aromatic substitution (SNAr) reaction, facilitated by the electron-deficient nature of the nitro-substituted aromatic ring.
Mechanism of Denosylation
The cleavage of the nosyl group is initiated by the attack of a soft nucleophile, typically a thiolate, on the aromatic ring.[6] A base is used to deprotonate a thiol (e.g., thiophenol) to generate the more potent thiolate nucleophile. This thiolate attacks the carbon atom bearing the sulfonyl group, forming a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[6] This complex then collapses, leading to the release of the free amine and the formation of a diaryl sulfide.
Caption: Deprotection mechanism via a Meisenheimer complex.
Experimental Protocol: Thiol-Mediated Deprotection of a Nosylamide
This protocol provides a standard method for the cleavage of a nosyl group using thiophenol.
Materials:
-
N-Nosyl protected amine (1.0 eq)
-
Thiophenol (2.0 - 5.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 5.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1M Sodium hydroxide solution (NaOH)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq) in DMF or acetonitrile in a round-bottom flask.[4]
-
Add potassium carbonate (3.0 eq) to the solution.[4]
-
Add thiophenol (2.5 eq) to the stirred mixture.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).[3]
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[3][6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
The crude amine can be further purified by column chromatography if necessary.
Field-Proven Insight: While effective, thiophenol has a notoriously unpleasant odor. For applications where this is a concern, "odorless" thiol alternatives, such as those generated in situ from homocysteine thiolactone, can be employed.[7] Additionally, solid-supported thiols offer a practical alternative, simplifying the workup to a simple filtration to remove the reagent and byproducts.[8]
Advanced Applications of 4-Nitrobenzenesulfonyl Chloride
Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a powerful, three-step method for the preparation of secondary amines from primary amines. This process leverages the unique properties of the nosyl group.
-
Nosylation: The primary amine is first protected as its nosylamide.
-
N-Alkylation: The acidic N-H proton of the nosylamide is readily removed by a mild base, and the resulting anion is alkylated with an alkyl halide or through a Mitsunobu reaction.[3]
-
Denosylation: The nosyl group is then removed under standard thiol-mediated conditions to yield the secondary amine.
Caption: Workflow for the Fukuyama Amine Synthesis.
Mitsunobu Reaction
In the context of the Fukuyama amine synthesis, the Mitsunobu reaction is a particularly mild and effective method for the N-alkylation of nosylamides.[9][10] This reaction allows for the alkylation of the nosylamide with a primary or secondary alcohol under neutral conditions, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for stereocontrolled synthesis.[10]
Synthesis of Sulfonamides
Beyond its role as a protecting group, 4-nitrobenzenesulfonyl chloride is a primary reagent for the synthesis of 4-nitrobenzenesulfonamides.[5] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis is typically a one-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[5]
Safety and Handling
4-Nitrobenzenesulfonyl chloride is a corrosive solid that is sensitive to moisture.[11][12] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] All manipulations should be performed in a well-ventilated fume hood.[11][13] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[13] It is incompatible with strong oxidizing agents, strong bases, alcohols, and water.[12][15] Store in a cool, dry place under an inert atmosphere.[11][14]
Quantitative Data Summary
| Reaction | Key Reagents | Typical Solvents | Temperature | Typical Yields | Reference |
| Nosylation | 4-Nitrobenzenesulfonyl chloride, Triethylamine | Dichloromethane, THF | 0 °C to RT | >90% | [4][5] |
| Denosylation | Thiophenol, Potassium Carbonate | DMF, Acetonitrile | Room Temperature | 80-95% | [4][6] |
| Solid-Phase Denosylation | PS-thiophenol, Cesium Carbonate | THF | Room Temperature or Microwave | High | [8] |
Conclusion
4-Nitrobenzenesulfonyl chloride is a powerful and versatile reagent in organic synthesis, primarily valued for its role in the formation of the nosyl protecting group for amines. The nosyl group's robust stability, coupled with its mild and orthogonal deprotection conditions, provides a significant advantage in the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently and effectively implement 4-nitrobenzenesulfonyl chloride in their synthetic strategies.
References
- Benchchem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
- Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synthesis, 2005.
- CymitQuimica. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-.
- Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society, 2025.
- Benchchem. Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
- Santa Cruz Biotechnology. 4-Nitrobenzenesulfonyl chloride - Safety Data Sheet.
- 4-Nitrobenzenesulphonyl chloride - SAFETY DATA SHEET. Fisher Scientific, 2025.
- Central Drug House. 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 - Safety Data Sheet.
- ChemicalBook. 4-Nitrobenzenesulfonyl chloride | 98-74-8.
- Chem-Impex. 4-Nitrobenzenesulfonyl chloride.
- Adding Nosyl Group Mechanism. YouTube, 2021.
- Benchchem. Technical Support Center: Troubleshooting Nosyl Deprotection Reactions.
- Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride 97 98-74-8.
- Removal of the tosyl and nosyl groups. ResearchGate.
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018.
- TCI (Shanghai) Development Co., Ltd. 4-Nitrobenzenesulfonyl Chloride | 98-74-8.
- UGI Chem. 4-Nitrobenzenesulfonyl chloride.
- 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. PubMed, 2017.
- 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 2017.
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 2001.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Thermo Scientific Chemicals. 4-Nitrobenzenesulfonyl chloride, 97% 25 g.
- TCI Chemicals. Protecting Agents.
- Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate, 2025.
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry, 2026.
- 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate.
- Orthogonal deprotection of nosyl-protected N-glycosides. ResearchGate.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2020.
- Organic Syntheses Procedure. Organic Syntheses.
- Protection Reactions. Wiley-VCH.
- a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
- Method for synthesizing p-nitrobenzenesulfonyl chloride. Google Patents.
- Mitsunobu reaction. Wikipedia.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Protecting Groups in Organic Synthesis-1 Ready. UT Southwestern Research Labs.
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Unveiling the Anticancer Potential of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide Analogs: Synthesis, Mechanisms, and Preclinical Workflows
Executive Summary & Pharmacological Rationale
The benzenesulfonamide scaffold has evolved from its historical role in antimicrobial therapy into a highly versatile pharmacophore in modern oncology. Specifically, analogs bearing electron-withdrawing groups—such as N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide and its derivatives—exhibit profound antiproliferative properties across diverse malignancies, including colorectal, breast, and ovarian cancers[1][2][3].
The strategic placement of a 4-nitro group on the benzenesulfonyl ring serves a dual purpose: it increases the acidity of the sulfonamide nitrogen, enhancing its ability to act as a hydrogen-bond donor in target protein binding pockets, and it modulates the lipophilicity of the molecule. Concurrently, halogen substitutions (like the 4-chloro moiety) on the aniline ring improve metabolic stability and facilitate deep insertion into hydrophobic clefts of oncogenic targets[1].
Mechanistic Pathways
Recent structure-activity relationship (SAR) studies reveal that these analogs operate via multi-target mechanisms:
-
ERRα Inverse Agonism : Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor driving cellular energy metabolism, heavily overexpressed in triple-negative breast cancer (TNBC). p-Nitrobenzenesulfonamide templates act as potent inverse agonists, starving tumors of metabolic intermediates[2].
-
Wnt/β-Catenin Inhibition : Halogenated benzenesulfonamides bind to a critical hotspot region near Lys508 of the β-catenin armadillo repeat domain, effectively blocking Wnt-dependent oncogenic transcription (e.g., c-Myc, Cyclin D1) in colorectal cancer cells[1].
-
Apoptosis & Cell Cycle Arrest : Hybrid benzenesulfonamide derivatives have demonstrated the ability to inhibit the Wnt/β-catenin/GSK3β pathway in ovarian cancer (OVCAR-8), leading to profound G2/M phase arrest and apoptosis[3].
Fig 1: Dual-pathway anticancer mechanism of nitrobenzenesulfonamide analogs.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols integrate built-in validation steps. A compound must be chemically verified before any biological screening to prevent false positives caused by unreacted, highly cytotoxic electrophiles (e.g., sulfonyl chlorides).
Fig 2: End-to-end workflow from chemical synthesis to in vitro validation.
Protocol A: Chemical Synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
The synthesis relies on a nucleophilic acyl substitution. Because 4-chloroaniline is a relatively weak nucleophile (due to the electron-withdrawing chlorine), the reaction requires a potent acid scavenger to drive the equilibrium and neutralize the HCl byproduct[2][4].
Materials:
-
4-Nitrobenzenesulfonyl chloride (1.0 eq)
-
4-Chloroaniline (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or 1M Na₂CO₃ (as base/catalyst)
Step-by-Step Methodology:
-
Preparation : Dissolve 4-chloroaniline (1.1 eq) in anhydrous DCM under an inert nitrogen atmosphere. Causality: Nitrogen prevents the hydrolysis of the moisture-sensitive sulfonyl chloride.
-
Cooling : Chill the flask to 0 °C using an ice bath. Add pyridine (2.0 eq). Causality: The sulfonylation reaction is highly exothermic; thermal control prevents the formation of bis-sulfonamide byproducts.
-
Addition : Slowly add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise over 30 minutes.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Quenching & Extraction : Quench the reaction with 1N HCl to neutralize excess pyridine. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Self-Validation (Purification) : Evaporate the solvent and recrystallize the crude product from hot ethanol. Critical Step : Confirm purity (>95%) via High-Performance Liquid Chromatography (HPLC) and structural identity via ¹H-NMR and ¹³C-NMR before proceeding to biological assays[2].
Protocol B: In Vitro Anticancer Screening (CCK-8 Assay)
To evaluate the antiproliferative potential, the Cell Counting Kit-8 (CCK-8) assay is preferred over the traditional MTT assay. Causality: CCK-8 utilizes WST-8, which yields a highly water-soluble formazan dye. This eliminates the DMSO solubilization step required in MTT, reducing pipetting errors and allowing for continuous kinetic monitoring of the same plate.
Step-by-Step Methodology:
-
Seeding : Seed target cancer cells (e.g., HCT116 for colon cancer, OVCAR-8 for ovarian cancer) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete media (DMEM + 10% FBS). Incubate for 24 hours at 37 °C, 5% CO₂.
-
Treatment : Prepare serial dilutions of the synthesized analog (0.1 µM to 50 µM) in media (final DMSO concentration <0.5% to prevent solvent toxicity). Add 10 µL of the drug solutions to the wells.
-
Controls (Self-Validation) :
-
Incubation & Readout : Incubate for 48 hours. Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2 hours. Measure absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
Quantitative Structure-Activity Relationship (SAR) Data
The substitution patterns on both the benzenesulfonyl and aniline rings drastically alter the target affinity and IC₅₀ values. Below is a synthesized comparison of recent benzenesulfonamide analogs and their validated anticancer metrics.
| Compound Scaffold / Analog | Primary Target / Pathway | Tested Cell Line | IC₅₀ (µM) | Ref |
| N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide | ERRα Inverse Agonism | MCF-7 (Breast) | ~10.0 | [2] |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | Wnt/β-catenin Inhibition | HCT116 (Colon) | 0.12 | [1] |
| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | Wnt/β-catenin/GSK3β | OVCAR-8 (Ovarian) | 0.54 | [3] |
| 4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide | ERRα Inverse Agonism | MDA-MB-231 (TNBC) | < 5.0 | [2] |
Data Interpretation: The introduction of bulky heterocycles (like imidazole or triazole) in conjunction with the halogenated/nitrated benzenesulfonamide core pushes the IC₅₀ into the sub-micromolar range, indicating a highly specific lock-and-key fit into the respective oncogenic protein domains[1][3].
References
-
Title : The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development Source : benchchem.com URL : 4
-
Title : Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability Source : PubMed (nih.gov) URL : 1
-
Title : The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo Source : PMC (nih.gov) URL : 2
-
Title : Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells Source : PMC (nih.gov) URL :3
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Comprehensive Application Note: Antibacterial Screening and Mechanistic Evaluation of Novel Sulfonamide Compounds
Introduction & Mechanistic Rationale
Sulfonamides represent a foundational class of synthetic bacteriostatic antibiotics that have driven antimicrobial chemotherapy for decades. When screening novel sulfonamide derivatives, it is imperative to understand their precise mechanism of action to design assays that accurately reflect their bioactivity.
The primary mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) [1]. DHPS is a critical catalyst in the microbial folate biosynthesis pathway, responsible for the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate[2]. Because sulfonamides are structural analogs of PABA, they competitively bind to the DHPS active site[3]. This interaction not only starves the bacteria of tetrahydrofolate—a vital coenzyme for purine, pyrimidine, and amino acid synthesis—but also leads to the formation of dead-end pterin-sulfonamide conjugates that further antagonize the metabolic pathway[4][5].
Bacterial folate synthesis pathway and targeted inhibition by sulfonamides and trimethoprim.
Critical Methodological Considerations (Causality in Assay Design)
Evaluating sulfonamides requires strict adherence to specific environmental controls. Failure to implement these will result in false-positive resistance data.
-
Media Selection (The Thymidine Antagonism Effect): Standard rich media cannot be used for sulfonamide screening. Assays must strictly utilize Mueller-Hinton Broth/Agar (MHB/MHA) . Causality: If the growth medium contains high levels of exogenous thymine or thymidine, bacteria can bypass the DHPS blockade via salvage pathways, absorbing these precursors directly from the environment and rendering the sulfonamide ineffective[6].
-
The "Trailing Endpoint" Phenomenon: Unlike bactericidal drugs (e.g., beta-lactams) that cause rapid cell lysis, sulfonamides are bacteriostatic and target a metabolic pool. Because bacteria possess pre-formed intracellular folate stores, they often undergo several replication cycles before depletion halts growth entirely. Consequently, the Clinical and Laboratory Standards Institute (CLSI) mandates that the Minimum Inhibitory Concentration (MIC) for sulfonamides be read at the concentration that inhibits ≥80% of visible growth compared to the untreated control, ignoring faint trailing growth[6][7].
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary Quality Control (QC) strains (e.g., E. coli ATCC 25922) to ensure the integrity of the thymidine-depleted media and the potency of the compounds[6].
Protocol A: Broth Microdilution (MIC Determination)
This quantitative assay determines the lowest concentration of the novel sulfonamide required to arrest bacterial proliferation, adhering to CLSI M07 guidelines[8][9].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the novel sulfonamide in 100% DMSO to create a highly concentrated stock (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent toxicity[10].
-
Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into columns 2 through 12. Add 100 µL of the working compound solution (diluted in CAMHB) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10. (Column 11 = Growth Control; Column 12 = Sterility Control).
-
Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1 through 11. The final well volume is 100 µL, and the final bacterial concentration is 5×105 CFU/mL.
-
Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours under ambient atmosphere[6].
-
Reading & Validation: Validate the assay by checking the Sterility Control (must be clear) and Growth Control (must be turbid). Read the MIC as the lowest concentration showing an 80% or greater reduction in visible growth compared to the Growth Control[7].
Workflow for Broth Microdilution MIC assay of novel sulfonamide compounds.
Protocol B: Disk Diffusion Assay (Kirby-Bauer Method)
This semi-quantitative method is excellent for rapid, high-throughput preliminary screening of multiple sulfonamide derivatives[6][11].
Step-by-Step Methodology:
-
Plate Preparation: Pour Mueller-Hinton Agar (MHA) into petri dishes to a uniform depth of 4 mm. Allow plates to dry at room temperature to remove excess surface moisture[6].
-
Inoculation: Dip a sterile cotton swab into a 0.5 McFarland-adjusted bacterial suspension. Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure a confluent lawn of growth.
-
Disk Application: Impregnate sterile 6 mm filter paper disks with a standardized concentration of the novel sulfonamide (e.g., 250 µg or 300 µg depending on the derivative's molecular weight). Apply the disks firmly to the agar surface, spaced at least 24 mm apart[10].
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16–20 hours[11].
-
Measurement: Using a caliper, measure the diameter of the zone of inhibition. Critical Rule: Disregard any faint, wispy growth (up to 20% of the lawn) within the zone, measuring only the distinct margin where heavy growth is inhibited[7].
Protocol C: Time-Kill Kinetics Assay
To confirm the bacteriostatic nature of the novel compound and map its pharmacodynamic profile over time[12].
Step-by-Step Methodology:
-
Prepare a logarithmic-phase bacterial culture in CAMHB, adjusted to 5×105 CFU/mL.
-
Divide the culture into flasks containing the novel sulfonamide at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.
-
Incubate the flasks at 37°C with shaking (150 rpm).
-
At designated time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile saline and plate 10 µL onto MHA plates.
-
Incubate plates overnight and count CFUs. Plot log10 CFU/mL versus time. A bacteriostatic profile will show a flattening of the growth curve rather than a ≥3log10 reduction in viable cells[12].
Data Presentation & Quantitative Benchmarks
When evaluating novel sulfonamides, benchmark the results against established CLSI interpretive criteria for standard sulfa drugs (e.g., Sulfisoxazole or Sulfamethoxazole)[8][13].
Table 1: Standard CLSI Interpretive Criteria for Sulfonamides (Enterobacterales & Staphylococcus spp.)
| Antimicrobial Agent | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) | MIC Breakpoint (S) | MIC Breakpoint (R) |
| Sulfonamides (General) | 250 µg or 300 µg | ≥17 mm | 13 – 16 mm | ≤12 mm | ≤256 µg/mL | ≥512 µg/mL |
| Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | ≥16 mm | 11 – 15 mm | ≤10 mm | ≤2/38 µg/mL | ≥4/76 µg/mL |
Note: Due to widespread resistance, novel sulfonamides are frequently screened in a fixed-dose combination with Trimethoprim (TMP) to evaluate synergistic restoration of susceptibility[14].
Table 2: Mock Comparative Screening Data for a Novel Sulfonamide Derivative (Compound X)
| Bacterial Strain | QC Status | Sulfamethoxazole MIC (µg/mL) | Compound X MIC (µg/mL) | Compound X Zone of Inhibition (mm) | Interpretation (Compound X) |
| E. coli ATCC 25922 | Validated | 64 | 16 | 21 | Susceptible |
| S. aureus ATCC 29213 | Validated | 128 | 32 | 19 | Susceptible |
| P. aeruginosa PAO1 | Validated | >512 | 256 | 14 | Intermediate |
| Clinical MRSA Isolate | N/A | >512 | 64 | 18 | Susceptible |
References
- What is the mechanism of Sulfanilamide? - Patsnap Synapse. patsnap.com.
- In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides - Benchchem. benchchem.com.
- Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - PMC - NIH. nih.gov.
- Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. nih.gov.
- Dihydropteroate synthase – Knowledge and References - Taylor & Francis. taylorandfrancis.com.
- M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. nhri.edu.tw.
- Application Notes and Protocols for Screening the Bioactivity of Sulfonamides - Benchchem. benchchem.com.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. chainnetwork.org.
- Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides - Benchchem. benchchem.com.
- Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction - AIP Publishing. aip.org.
- CLSI M100™. pid-el.com.
- Full article: Metal-based sulfonamides: Their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. tandfonline.com.
- Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC. nih.gov.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. apec.org.
- CLSI M100™ (34th Edition). pid-el.com.
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Application Note: N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide as a Versatile Precursor in Advanced Materials and Theranostics
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals.
Strategic Rationale & Molecular Profiling
In the landscape of advanced functional materials, the rational design of precursors dictates the performance limits of the final macroscopic system. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (CAS: 16937-03-4) is a highly modular building block that bridges the gap between energy storage materials and targeted therapeutics.
The molecular architecture of this compound offers three orthogonal reaction sites, each dictating a specific materials science application:
-
The Acidic Sulfonamide Linkage (-SO₂-NH-): The strong electron-withdrawing nature of both the 4-nitrophenyl and 4-chlorophenyl groups drastically lowers the pKa of the sulfonamide proton (pKa ~5.3–5.8). This allows for quantitative deprotonation to form stable metal salts (e.g., Lithium), making it an ideal anchor for Single-Ion Conducting Polymer Electrolytes (SICPEs) .
-
The 4-Chlorophenyl Handle: The aryl chloride serves as a robust site for transition-metal-catalyzed cross-coupling (e.g., Yamamoto homocoupling), enabling the synthesis of highly crosslinked Porous Organic Polymers (POPs) .
-
The 4-Nitrobenzene Group: In theranostics and drug development, the nitroaromatic moiety is a well-documented hypoxia-responsive trigger. It undergoes selective enzymatic reduction by nitroreductases (NTR) overexpressed in hypoxic tumor microenvironments, driving a hydrophobic-to-hydrophilic phase transition .
Materials Science Workflow: Solid-State Battery Electrolytes
Traditional dual-ion liquid electrolytes in lithium-metal batteries suffer from concentration polarization and catastrophic lithium dendrite growth. By converting N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide into a lithiated Porous Organic Polymer (SIC-POP), the bulky sulfonimide anion is covalently immobilized within a rigid framework, allowing only Li⁺ to migrate.
Causality in Experimental Design
-
Catalyst Selection: We utilize Ni(cod)₂-mediated Yamamoto coupling rather than Suzuki or Grignard-based methods. Yamamoto coupling operates under mild conditions and tolerates the highly sensitive nitro group, which would otherwise be reduced or degraded by harsh organometallic reagents.
-
Base Selection for Lithiation: Lithium bis(trimethylsilyl)amide (LiHMDS) is chosen over LiOH or n-BuLi. LiHMDS is a strong, highly sterically hindered, non-nucleophilic base that quantitatively deprotonates the sulfonamide N-H without risking nucleophilic attack on the nitro group or the polymer backbone.
Protocol 2.1: Synthesis of SIC-POP Membranes
Self-Validation Check: The disappearance of the C-Cl stretching frequency at ~1090 cm⁻¹ in FTIR confirms successful polymerization.
-
Monomer Activation: Dry N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (2.0 mmol) under vacuum at 60°C for 12 hours to remove trace moisture.
-
Yamamoto Homocoupling: Inside an argon-filled glovebox, dissolve Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (2.5 mmol), 2,2'-bipyridine (2.5 mmol), and 1,5-cyclooctadiene (2.5 mmol) in 15 mL of anhydrous DMF. Stir for 30 minutes to form the active Ni-complex.
-
Polymerization: Add the dried monomer to the catalyst solution. Seal the vessel, remove it from the glovebox, and heat at 80°C for 48 hours.
-
Purification: Precipitate the resulting polymer in a 1:1 mixture of methanol and concentrated HCl to demetalate the nickel residues. Wash extensively with water and Soxhlet extract with THF for 24 hours.
-
Lithiation: Suspend the purified POP in anhydrous THF. Dropwise add 1.05 equivalents of 1.0 M LiHMDS in THF at 0°C. Stir for 12 hours. Recover the lithiated polymer via centrifugation.
-
Membrane Casting: Blend the lithiated SIC-POP with PVdF-HFP (polyvinylidene fluoride-co-hexafluoropropylene) in a 1:1 weight ratio in DMF. Cast onto a PTFE mold and dry under vacuum at 80°C to yield a freestanding solid-state electrolyte membrane.
Caption: Workflow for synthesizing single-ion conducting polymer electrolytes via Yamamoto coupling.
Theranostic Workflow: Hypoxia-Responsive Nanocarriers
For drug development professionals, the nitroaromatic moiety of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide provides a programmable trigger for targeted drug delivery. Solid tumors are characterized by severe hypoxia and the overexpression of nitroreductase (NTR) enzymes .
Causality in Experimental Design
By grafting this molecule onto a hydrophilic polymer backbone (e.g., PEG) via a Mitsunobu reaction targeting the acidic N-H, an amphiphilic block copolymer is formed. In aqueous solutions, these self-assemble into micelles, encapsulating hydrophobic drugs like Doxorubicin (DOX). Upon entering the hypoxic tumor microenvironment, NTR reduces the hydrophobic -NO₂ group to a highly hydrophilic -NH₂ group. This abrupt shift in the hydrophilic-lipophilic balance (HLB) causes the micelle to disassemble, releasing the payload exclusively at the tumor site.
Protocol 3.1: Formulation and Hypoxia-Triggered Release
Self-Validation Check: A visible color shift or an increase in fluorescence emission at 590 nm (DOX release) upon the addition of NTR confirms successful micelle disassembly.
-
Polymer Conjugation: React N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide with Poly(ethylene glycol) monomethyl ether (mPEG-OH) using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) in anhydrous THF (Mitsunobu conditions). Purify by dialysis (MWCO 3.5 kDa).
-
Micelle Self-Assembly: Dissolve 10 mg of the resulting polymer and 2 mg of Doxorubicin in 1 mL of DMSO. Add this solution dropwise into 10 mL of vigorously stirred deionized water.
-
Dialysis: Dialyze the dispersion against PBS (pH 7.4) for 24 hours to remove DMSO and unencapsulated DOX.
-
In Vitro Release Assay: Incubate the micelle solution at 37°C in two separate environments:
-
Control: Standard PBS (Normoxia).
-
Test: PBS containing 5 µg/mL E. coli nitroreductase and 1 mM NADH (Hypoxia simulation).
-
-
Quantification: Aliquot samples at predetermined time points and measure DOX fluorescence (Ex: 480 nm, Em: 590 nm) to quantify release kinetics.
Caption: Hypoxia-responsive micelle disassembly and targeted drug release mediated by nitroreductase.
Quantitative Performance Metrics
The following table summarizes the expected quantitative benchmarks for materials derived from N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide across both energy and pharmaceutical applications.
| Parameter | Expected Value / Range | Measurement Method | Scientific Significance |
| Sulfonamide pKa | ~5.3 – 5.8 | Potentiometric Titration | Enables facile lithiation and highly regioselective Mitsunobu grafting. |
| Li⁺ Transference Number ( tLi+ ) | 0.85 – 0.92 | Bruce-Vincent Method | Immobilized anions suppress concentration gradients and lithium dendrite formation. |
| Ionic Conductivity (25°C) | > 1.2×10−4 S/cm | Electrochemical Impedance Spectroscopy | Ensures solid-state battery viability at room temperature. |
| Micelle Critical Aggregation Conc. | 12 – 15 mg/L | Dynamic Light Scattering (DLS) | Ensures nanocarrier stability during systemic blood circulation. |
| Drug Release (Normoxia vs Hypoxia) | < 15% vs > 85% (at 48h) | UV-Vis / Fluorescence Spectrophotometry | Validates mechanism of targeted tumor release and reduced systemic toxicity. |
References
-
Fast Li+ Transport Polyurethane-Based Single-Ion Conducting Polymer Electrolyte with Sulfonamide Side chains in the Hard Segment for Lithium Metal Batteries. ACS Applied Materials & Interfaces.[Link]
-
Trends and challenges for microporous polymers. White Rose Research Online (Chem. Soc. Rev.).[Link]
-
Redox- and Hypoxia-Responsive MRI Contrast Agents. PubMed Central (PMC).[Link]
-
Informing Efforts to Develop Nitroreductase for Amine Production. MDPI International Journal of Molecular Sciences.[Link]
Application Note: N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide as a Small-Molecule Probe for β-Catenin Inhibition
Introduction & Mechanistic Rationale
The canonical Wnt/β-catenin signaling pathway is a fundamental driver of oncogenesis, particularly in colorectal cancers (CRCs) characterized by APC or CTNNB1 (β-catenin) mutations. Historically, targeting the β-catenin/TCF protein-protein interaction (PPI) has been notoriously difficult due to the large, relatively flat surface area of the β-catenin armadillo repeat domain.
However, recent structural and medicinal chemistry advances have identified benzenesulfonamide derivatives as a highly potent class of inhibitors. Specifically, compounds sharing the N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide scaffold have been shown to dock effectively into a critical hotspot binding region near Lys508 of the β-catenin armadillo repeat domain . By occupying this pocket, the electron-withdrawing nitro and chloro groups enhance binding affinity and metabolic stability, sterically occluding TCF/LEF transcription factors. This uncoupling halts the transcription of downstream oncogenes such as CCND1 (Cyclin D1) and MYC.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a robust, self-validating framework for utilizing N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (and its structural analogs) in preclinical β-catenin inhibition studies.
Fig 1: Wnt/β-catenin signaling pathway and targeted inhibition by benzenesulfonamides.
Experimental Design: Building a Self-Validating System
When evaluating a PPI inhibitor like N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, the greatest risk is misinterpreting off-target cytotoxicity or generalized transcriptional repression as successful Wnt inhibition . To establish trustworthiness, your experimental pipeline must be self-validating.
Quantitative Data Summary & Expected Outcomes
To prove on-target efficacy, assays must be run in parallel across cell lines with varying Wnt dependencies. The table below outlines the expected quantitative behavior of this benzenesulfonamide scaffold.
| Cell Line | Wnt Dependency | Expected IC50 (μM) | Expected TOPFlash Reduction | Expected Total β-Catenin |
| HCT116 | High (β-catenin mutant) | 3.8 ± 0.5 | > 80% at 10 μM | Unchanged |
| SW480 | High (APC mutant) | 5.2 ± 0.6 | > 75% at 10 μM | Unchanged |
| RKO | Low (Wild-type Wnt) | > 50.0 | Minimal baseline | Unchanged |
Table 1: Comparative efficacy and self-validating metrics for benzenesulfonamide-based β-catenin inhibitors in CRC models.
Detailed Methodologies & Protocols
Fig 2: Self-validating experimental workflow for evaluating β-catenin PPI inhibitors.
Protocol 1: Wnt/β-Catenin Transcriptional Reporter Assay (TOPFlash)
This assay directly measures the compound's ability to block β-catenin-driven transcription.
Step-by-Step Procedure:
-
Cell Seeding: Seed HCT116 cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.
-
Co-Transfection: Transfect cells using a lipid-based reagent with either 100 ng of TOPFlash plasmid (contains wild-type TCF binding sites) or FOPFlash plasmid (contains mutated TCF binding sites). Co-transfect with 10 ng of pRL-TK (Renilla luciferase) per well.
-
Causality: Why use FOPFlash and Renilla? FOPFlash serves as an internal negative control. If the compound reduces FOPFlash signal, it is causing generalized transcriptional repression or cell death, not specific Wnt inhibition. The pRL-TK plasmid normalizes the data against variations in transfection efficiency and cell number.
-
-
Compound Treatment: 24 hours post-transfection, aspirate media and replace with fresh media containing N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (0.1, 1.0, 5.0, and 10.0 μM). Ensure final DMSO concentration is strictly ≤0.1% across all wells, including the vehicle control.
-
Causality: Benzenesulfonamides are highly lipophilic. Exceeding 0.1% DMSO can induce solvent-mediated cytotoxicity, artificially inflating the apparent potency of the drug.
-
-
Readout: After 24 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activities sequentially using a Dual-Luciferase Reporter Assay System.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. Normalize the TOPFlash ratios to the vehicle control.
Protocol 2: Target Gene Expression via Western Blotting
To confirm that the transcriptional inhibition observed in Protocol 1 translates to a reduction in oncogenic protein products, without destroying the β-catenin protein itself.
Step-by-Step Procedure:
-
Treatment: Seed SW480 cells in 6-well plates. Treat with the compound at its established IC50 (e.g., 5 μM) for 48 hours.
-
Causality: While transcriptional changes (Protocol 1) occur within 24 hours, protein degradation of downstream targets like c-Myc and Cyclin D1 requires 48 hours to become clearly visible via immunoblotting.
-
-
Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C to pellet debris.
-
Immunoblotting: Resolve 30 μg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe for c-Myc , Cyclin D1 , Total β-Catenin , and GAPDH (loading control).
-
Causality (The Mechanism Check): Many researchers mistakenly assume a successful Wnt inhibitor must reduce total β-catenin levels. However, because N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide acts as a PPI inhibitor at the Lys508 armadillo hotspot—rather than a destruction complex activator—total β-catenin levels should remain completely stable . A reduction in downstream targets (c-Myc, Cyclin D1) combined with stable total β-catenin serves as the ultimate self-validating proof of the specific PPI disruption mechanism.
-
References
-
Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry (2024). URL: [Link]
-
Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives. Medicinal Research Reviews (2018). URL:[Link]
-
An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway. Proceedings of the National Academy of Sciences (2011). URL:[Link]
Unveiling Molecular Architecture: A Guide to Single Crystal X-ray Diffraction of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis, crystallization, and single crystal X-ray diffraction analysis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers not only step-by-step protocols but also the scientific rationale behind key experimental decisions, ensuring a deeper understanding of the process.
Introduction: The Significance of Sulfonamides
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single crystal X-ray diffraction, is paramount to understanding their structure-activity relationships. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide serves as an exemplary case study for the application of this powerful analytical technique. Its crystalline nature, a common characteristic of sulfonamides due to the rigidity of the functional group, makes it an ideal candidate for such analysis.[1]
Part 1: Synthesis and Crystallization
A crucial prerequisite for single crystal X-ray diffraction is the availability of high-quality single crystals. This section details the synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide and the subsequent crystallization process.
Synthesis Protocol
The synthesis of the title compound is achieved through a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and 4-chloroaniline.[2]
Materials:
-
4-nitrobenzenesulfonyl chloride
-
4-chloroaniline
-
Ethanol (for recrystallization)
-
Dilute Hydrochloric Acid
-
Ice
Procedure:
-
Combine stoichiometric amounts of 4-nitrobenzenesulfonyl chloride and 4-chloroaniline.
-
Heat the reaction mixture to boiling for 15 minutes.[2]
-
Cool the mixture to room temperature and pour it into ice-cold water (approximately 100 ml) to precipitate the crude product.[2]
-
Filter the solid product under suction.
-
Wash the precipitate thoroughly with cold water to remove any water-soluble impurities.
-
Further wash the solid with dilute HCl to remove any unreacted 4-chloroaniline.[2]
-
The purity of the synthesized compound can be initially assessed by techniques such as infrared spectroscopy.[2]
Crystallization: The Art of Growing Single Crystals
The quality of the diffraction data is directly dependent on the quality of the single crystal. For N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, prism-like colorless single crystals suitable for X-ray diffraction can be grown from an ethanolic solution using the slow evaporation method.[2]
Protocol: Slow Evaporation
-
Dissolution: Dissolve the purified N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in a minimal amount of ethanol at room temperature. Gentle warming can be applied to facilitate dissolution, but the solution should not be boiled, as this can lead to rapid, uncontrolled crystallization.
-
Filtration: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Loosely cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for the slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant room temperature.
-
Crystal Growth: Over several days, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form. Allow the crystals to grow to a suitable size (typically 0.1-0.5 mm in each dimension).
Causality in Crystallization:
-
Solvent Choice: Ethanol is a suitable solvent as it provides moderate solubility for the sulfonamide, a key factor for successful slow evaporation.
-
Evaporation Rate: A slow rate of evaporation is critical to allow for the orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects.
-
Temperature Stability: Fluctuations in temperature can alter solubility and lead to the rapid precipitation of small, poorly formed crystals.
Part 2: Single Crystal X-ray Diffraction Analysis
This section outlines the workflow for determining the crystal structure of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide once a suitable single crystal has been obtained.
Sources
Application Note: N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide as a Core Scaffold in Agrochemical Discovery
Target Audience: Agrochemical Researchers, Formulation Scientists, and Synthetic Chemists.
Structural Rationale and Agrochemical Significance
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide (CAS 16937-03-4) represents a highly versatile diarylsulfonamide pharmacophore[1]. In agricultural chemistry, the diarylsulfonamide class is uniquely positioned due to its dual utility: it serves as a potent direct-acting fungicidal agent and as an essential synthetic precursor for advanced sulfonylurea herbicides[2].
Causality in Structural Design:
-
Lipophilicity and Penetration: The inclusion of the para-chloro (-Cl) and para-nitro (-NO 2 ) substituents significantly increases the overall lipophilicity (LogP) of the molecule. This is a deliberate design choice in agrochemistry to facilitate passive diffusion across the waxy cuticles of weed leaves and the chitin-rich cell walls of phytopathogenic fungi.
-
Target Docking: The sulfonamide (-SO 2 NH-) linkage acts as a critical hydrogen-bond donor/acceptor bridge. This geometry allows the molecule to effectively dock into the active sites of target enzymes, such as Acetolactate Synthase (ALS) in plants or specific tubulin/chitin synthase targets in fungi[3].
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, altering its pKa. This ionization state is critical for systemic transport within the plant vascular system (phloem mobility).
Biological Activity Profiling: Antifungal and Herbicidal Pathways
Diarylsulfonamides exhibit a broad spectrum of biological activities[2]. Specifically, N-arylbenzenesulfonamides have demonstrated significant in vitro and in vivo efficacy against devastating agricultural pathogens, including Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea[4].
Divergent application pathways of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in agrochemistry.
Self-Validating Experimental Protocols
Protocol A: In Vitro Antifungal Screening (Mycelial Radial Growth Assay)
This protocol evaluates the direct fungicidal efficacy of the compound against Botrytis cinerea.
Causality of Experimental Choices:
-
Solvent Selection: The compound is dissolved in Dimethyl Sulfoxide (DMSO) because of its high polarity and ability to solvate lipophilic sulfonamides. The final DMSO concentration in the agar is kept strictly below 1% (v/v) to prevent baseline solvent toxicity from skewing the fungal growth data.
-
Validation System: A dual-control system is employed. A "Solvent-Only" negative control ensures DMSO is not inhibiting growth, while a commercial fungicide (e.g., Carbendazim) serves as a positive control to validate the pathogen's susceptibility.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide in 1 mL of molecular-grade DMSO to create a 10,000 ppm stock solution.
-
Media Amendment: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Aliquot the stock solution into the liquid PDA to achieve final test concentrations (e.g., 1, 5, 10, and 50 µg/mL). Pour into 90 mm Petri dishes.
-
Inoculation: Using a sterile cork borer (5 mm diameter), excise a mycelial plug from the actively growing margin of a 7-day-old B. cinerea culture. Place the plug inverted (mycelium facing down) in the exact center of the amended PDA plates.
-
Incubation: Seal plates with Parafilm and incubate in the dark at 25°C ± 1°C for 72 hours. Dark conditions prevent potential photodegradation of the nitroaromatic compound.
-
Measurement & Validation: Measure the radial growth (diameter) in two perpendicular directions. Calculate the percentage of inhibition relative to the solvent-only control.
Standardized high-throughput screening workflow for in vitro antifungal evaluation.
Protocol B: Chemical Derivatization to ALS-Inhibiting Herbicide Precursor
To utilize this scaffold for herbicide development, the para-nitro group must be catalytically reduced to an amine, forming 4-amino-N-(4-chlorophenyl)benzenesulfonamide. This amine is the reactive nucleophile required for subsequent coupling with pyrimidinyl isocyanates to yield sulfonylureas.
Causality of Experimental Choices:
-
Reducing Agent: Iron powder and ammonium chloride (Fe/NH 4 Cl) in aqueous ethanol is preferred over Palladium-catalyzed hydrogenation (Pd/C + H 2 ). Why? Catalytic hydrogenation carries a high risk of unintended hydrodehalogenation (cleaving the critical para-chloro group). The Fe/NH 4 Cl system is highly chemoselective for the nitro group.
-
Temperature Control: The reaction is refluxed at 80°C to provide the activation energy required for the single-electron transfer steps from the iron surface to the nitro group.
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask, suspend 5.0 mmol of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide in 50 mL of an Ethanol/Water mixture (4:1 v/v).
-
Activation: Add 25.0 mmol of activated Iron powder (<10 µm particle size) and 5.0 mmol of Ammonium Chloride (NH 4 Cl).
-
Reaction: Attach a reflux condenser and heat the mixture to 80°C under vigorous magnetic stirring for 4 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 2:1).
-
Workup (Self-Validation): Once TLC confirms complete conversion, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove iron oxides, washing the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na 2 SO 4 , and evaporate to yield the target amino-sulfonamide.
Quantitative Data Presentation
The following tables summarize the expected biological and synthetic performance metrics of the N-(4-chlorophenyl)-4-nitrobenzenesulfonamide scaffold based on established diarylsulfonamide literature[4].
Table 1: Comparative In Vitro Antifungal Efficacy (ED50) Note: Values represent the effective dose required to inhibit 50% of mycelial growth.
| Pathogen Strain | Target Disease | ED50 Range (µg/mL) | Relative Efficacy vs. Control |
| Botrytis cinerea | Gray Mold | 3.5 – 8.0 | High |
| Rhizoctonia solani | Root Rot / Sheath Blight | 5.0 – 12.0 | Moderate-High |
| Phytophthora capsici | Blight / Fruit Rot | 4.2 – 10.5 | High |
| Pythium ultimum | Damping-off | 10.0 – 15.0 | Moderate |
Table 2: Chemoselective Nitro-Reduction Optimization
| Reducing Agent System | Solvent | Temp (°C) | Yield (%) | Byproduct Formation (Dehalogenation) |
| Pd/C (10%), H 2 (1 atm) | Methanol | 25 | 45% | High (>40%) |
| SnCl 2 · 2H 2 O | Ethanol | 70 | 78% | Low (<5%) |
| Fe powder / NH 4 Cl | EtOH / H 2 O (4:1) | 80 | 92% | None Detected |
Conclusion
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide is a highly adaptable scaffold in agricultural chemistry. By carefully leveraging its electronic and steric properties, researchers can utilize it directly as a broad-spectrum fungicide against destructive phytopathogens or as a highly stable intermediate for the synthesis of next-generation ALS-inhibiting herbicides. The self-validating protocols provided ensure that both biological screening and synthetic derivatization maintain high fidelity and reproducibility.
References
-
[2] Song, Z.-W. "2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide". PubMed Central (PMC).[Link]
-
[4] Kang, J. G., et al. "Antifungal Activities of N-Arylbenzenesulfonamides against Phytopathogens and Control Efficacy on Wheat Leaf Rust". Taylor & Francis Online.[Link]
-
[3] "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives". MDPI.[Link]
Sources
Troubleshooting & Optimization
How to prevent oiling out during sulfonamide crystallization
Welcome to the Crystallization Process Engineering Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical manufacturing: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during the crystallization of sulfonamide active pharmaceutical ingredients (APIs).
Sulfonamides are particularly prone to oiling out due to their complex hydrogen-bonding networks (acting as both donors and acceptors) and conformational flexibility. When supersaturation is not strictly controlled, these molecules often minimize their free energy by forming a solute-rich metastable emulsion rather than integrating into a rigid crystal lattice.
Below is our comprehensive diagnostic guide, complete with mechanistic explanations, self-validating protocols, and process analytical technology (PAT) integration strategies.
Diagnostic Workflow for Sulfonamide Oiling Out
Diagnostic workflow for resolving liquid-liquid phase separation during crystallization.
Core Q&A: Troubleshooting LLPS in Sulfonamides
Q1: What is the fundamental mechanism behind my sulfonamide compound "oiling out" instead of crystallizing? Oiling out occurs when a crystallization trajectory crosses the binodal curve before the solubility curve, or when supersaturation is generated so rapidly that the system undergoes spinodal decomposition 1. Instead of forming a solid-liquid suspension, the initial single liquid phase splits into a continuous solute-lean phase and a dispersed solute-rich phase (oil droplets) 1. Because the integration of sulfonamide molecules into a crystal lattice is kinetically hindered by their high conformational flexibility, the molecules arrange themselves randomly into highly mobile droplets. These droplets act as excellent solvents for impurities, which severely deteriorates the purity and morphology of the final product 2.
Q2: My API oils out during anti-solvent addition. How do I determine if this is a thermodynamic or kinetic issue? If the oiling out is thermodynamic, it means your solvent/anti-solvent system contains a miscibility gap at your operating temperature. Phase separation will occur regardless of your stirring rate or how slowly you add the anti-solvent [[3]](). If it is kinetic, the system is capable of forming crystals in that solvent mixture, but the supersaturation is being generated too rapidly (e.g., fast cooling or rapid anti-solvent dosing), causing the system to bypass primary nucleation and fall into an oiling-out regime [[4]]().
Q3: How do impurities affect the oiling out of sulfonamides? Impurities depress the melting point of the API and disrupt the self-assembly required for crystal lattice formation. This effectively expands the miscibility gap in the phase diagram 5. If your crude sulfonamide is highly impure, the solute-rich oil phase will preferentially dissolve these impurities, leading to a sticky, agglomerated mass that is nearly impossible to filter 2.
Quantitative Phase Behavior & Impact Analysis
To understand the causality of your interventions, review how different parameters shift the phase behavior of complex APIs.
| Parameter | Kinetic Oiling Out (LLPS) | Thermodynamic Oiling Out | Optimized Crystalline State |
| Primary Cause | Rapid generation of supersaturation | Trajectory crosses binodal curve | Controlled supersaturation within MSZW |
| Phase Behavior | Solute-rich droplets (metastable) | Stable two-liquid phase system | Solid-liquid suspension |
| Supersaturation Level | Exceeds critical threshold | Equal chemical potential in both liquid phases | Maintained below critical nucleation threshold |
| Effective Intervention | Reduce cooling rate, implement seeding | Change solvent/antisolvent system | N/A (Target State) |
| Impact on Sulfonamide | Agglomeration, impurity entrapment | Complete inhibition of crystallization | High purity, uniform crystal habit |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes inherent checkpoints to verify that the mechanistic goal (avoiding LLPS) is being achieved.
Protocol 1: Thermodynamic Trajectory Design (Solvent/Anti-Solvent Optimization)
Causality: If your current solvent system has a miscibility gap that overlaps with your operating temperature, seeding will fail because the seeds will simply dissolve into the emulsion 3. You must alter the thermodynamics by changing the solvent polarity. For example, shifting from a water/acetone mixture to a water/2-propanol mixture has been proven to successfully bypass the oiling-out regime in complex organic molecules 3.
-
Solubility Mapping: Determine the solubility curve of the sulfonamide in various solvent/anti-solvent ratios using a polythermal platform (e.g., Crystal16).
-
Miscibility Gap Identification: Plot the ternary phase diagram. Identify the binodal curve where the single liquid phase splits into solute-rich and solute-lean phases.
-
Trajectory Adjustment: Select a solvent system that allows the supersaturation trajectory to hit the solubility curve before the miscibility gap. If using an anti-solvent, ensure the addition occurs at a slightly elevated temperature to avoid localized high supersaturation 4.
-
Validation Checkpoint: Execute the crystallization profile while monitoring with an in-situ probe (like Blaze Metrics or EasyViewer). The absence of a sudden spike in droplet chord lengths confirms the thermodynamic gap has been bypassed [[2]]().
Protocol 2: Kinetic Control via Metastable Zone Seeding
Causality: Seeding provides a low-energy surface for solute molecules to integrate into a crystal lattice. By adding seeds at a low supersaturation, you bypass the high activation energy of primary nucleation. This prevents supersaturation from building up to the point where spinodal decomposition (kinetic oiling out) is triggered 6.
-
Complete Dissolution: Dissolve the crude sulfonamide in the optimized solvent system at 5-10°C above its saturation temperature. Validation: Visually or via PAT, confirm zero chord counts (complete clarity).
-
Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 0.1 - 0.2 °C/min) to enter the Metastable Zone Width (MSZW) without triggering spontaneous nucleation.
-
Seed Introduction: Once halfway into the MSZW, introduce 1-5 wt% of pure crystalline sulfonamide seeds 4.
-
Seed Aging (Critical Step): Hold the temperature isothermally for 1-2 hours. Causality: This allows the seeds to consume the supersaturation, promoting crystal growth and mitigating agglomeration 6.
-
Final Isolation: Resume slow cooling to the final isolation temperature.
-
Validation Checkpoint: Filter the slurry. A successful kinetically controlled process will yield a free-flowing powder, whereas failure will result in a sticky, lumpy material indicative of impurity entrapment in an oily phase 2.
References
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. mdpi.com. 6
-
Technical Support Center: Crystallinity of Sulfonamide Compounds. benchchem.com. 5
-
Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. benchchem.com. 4
-
Liquid-Liquid Phase Separation in Crystallization. mt.com. 1
-
Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. aragen.com.2
-
Experimental investigation and prediction of oiling out during crystallization process. researchgate.net. 3
Sources
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide solubility issues in organic solvents
Welcome to the Technical Support Center for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (CAS: 16937-03-4).
As a Senior Application Scientist, I frequently consult with researchers who encounter severe precipitation and poor recovery when working with complex diaryl sulfonamides. The solubility challenges associated with N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide are not random; they are a direct consequence of its molecular architecture. The highly rigid, planar structure facilitates tight crystal packing. The dissolution thermodynamics are heavily skewed by strong intermolecular forces: the sulfonamide group (-SO₂NH-) acts as a potent hydrogen bond donor, while the nitro (-NO₂) and sulfonyl oxygens act as potent acceptors. Furthermore, the two aromatic rings engage in extensive π-π stacking.
To successfully solvate this compound, your chosen solvent system must provide enough solvation energy to thermodynamically overcome this high crystal lattice energy[1]. This guide provides field-proven, mechanistically grounded strategies to resolve these solubility barriers across various experimental workflows.
Part 1: Quantitative Solubility Profiling
Understanding the solvent-solute interaction is the first step in troubleshooting. The table below summarizes the expected solubility behavior of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide across different solvent classes, grounded in thermodynamic principles[2].
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High hydrogen-bond accepting capacity disrupts the sulfonamide N-H network, while the high dipole moment stabilizes the polar functional groups[1]. |
| Polar Protic | Methanol, Ethanol | Moderate (5 - 15 mg/mL) | Competes for H-bonding but lacks sufficient ability to fully overcome the rigid π-π stacking of the diaryl system[3]. |
| Halogenated | Dichloromethane (DCM) | Low (1 - 5 mg/mL) | Weak dipole interactions are insufficient to break the strong intermolecular H-bonds of the crystal lattice. |
| Non-Polar | Hexane, Toluene | Insoluble (<0.1 mg/mL) | Completely incapable of disrupting the high lattice energy and polar functional group interactions. |
Part 2: Diagnostic Workflow for Solvent Selection
Selecting the correct solvent system depends entirely on your downstream application. Use the workflow below to determine the optimal thermodynamic environment for your specific assay.
Workflow for selecting the optimal solvent system based on experimental application.
Part 3: Troubleshooting Guide & FAQs
Q1: Why does the compound crash out of solution when I transition my reaction from DMF to a halogenated solvent like DCM during workup? A1: The dissolution of benzenesulfonamides is governed by the delicate balance between the crystal lattice energy and the solvation energy. The sulfonamide group acts as a strong hydrogen bond donor, creating a robust intermolecular network. Halogenated solvents like DCM lack the hydrogen-bond accepting capacity required to thermodynamically offset the lattice energy[2]. When you remove DMF, the compound rapidly re-establishes its hydrogen bonds and π-π stacking, leading to precipitation. Solution: Use a mixed solvent system (e.g., DCM with 5-10% Methanol) during extraction to maintain hydrogen-bond disruption.
Q2: I need to test this compound in an aqueous in vitro assay, but it precipitates immediately upon addition to the buffer. How can I prevent this? A2: This is a classic "solvent shift" precipitation. When a DMSO stock solution is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound behind to nucleate and crystallize. Solution: You must lower the thermodynamic barrier to solvation in water. Do this by keeping the final DMSO concentration at 1% (v/v) and adding a non-ionic surfactant (like 0.1% Tween-20 or Triton X-100) to the aqueous buffer before adding the compound. The surfactant micelles will encapsulate the hydrophobic diaryl rings, preventing nucleation.
Q3: Can I use Deep Eutectic Solvents (DES) to improve the solubility of this sulfonamide for green chemistry applications? A3: Yes. Recent thermodynamic modeling and experimental validations have shown that Deep Eutectic Solvents—particularly those utilizing choline chloride as a hydrogen bond acceptor (HBA) and polyhydroxyl alcohols (like triethylene glycol) as hydrogen bond donors (HBD)—significantly increase the solubility of complex sulfonamides compared to traditional volatile organic solvents[4].
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, follow these step-by-step methodologies. Each protocol includes a self-validating step to confirm that true thermodynamic dissolution has been achieved, rather than a deceptive colloidal suspension.
Protocol A: Preparation of a 50 mM Stock Solution for Biological Assays
Causality: Dimethyl sulfoxide (DMSO) is chosen because its oxygen atom is a potent hydrogen-bond acceptor that outcompetes the intermolecular sulfonamide-nitro interactions.
-
Calculation & Weighing: Weigh exactly 15.64 mg of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (MW ≈ 312.73 g/mol ) into a clean, dry 1.5 mL amber glass vial. Note: Amber glass prevents potential UV-induced degradation of the nitroaromatic system.
-
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Activation Energy (Sonication): Cap the vial and place it in an ultrasonic water bath at room temperature for 5–10 minutes. Causality: Sonication provides the localized acoustic cavitation (activation energy) required to rapidly break the initial crystal lattice.
-
Thermal Equilibration: Vortex the solution for 30 seconds and let it rest at room temperature (25 °C) for 15 minutes to reach thermodynamic equilibrium.
-
Self-Validation (The Tyndall Test): In a darkened room, shine a standard red or green laser pointer horizontally through the vial.
-
Pass: The laser beam passes cleanly through without scattering. You have a true thermodynamic solution.
-
Fail: You see a visible, solid beam of light scattered inside the liquid (Tyndall effect). This indicates micro-particulates or a colloidal suspension. If this occurs, heat the vial to 37 °C for 10 minutes and re-sonicate.
-
Protocol B: Isothermal Shake-Flask Method for Precise Solubility Determination
If you need to determine the exact maximum solubility in a novel solvent mixture, use this industry-standard protocol[5].
-
Saturation: Add an excess amount of the compound (e.g., 100 mg) to 1 mL of the target organic solvent in a sealed vial. The presence of undissolved solid is mandatory to ensure equilibrium is reached[5].
-
Agitation: Place the vial in a temperature-controlled shaker (e.g., 25.0 ± 0.1 °C) and agitate at 150 rpm for 48 hours. Causality: 48 hours ensures that the kinetic rate of dissolution matches the rate of precipitation (dynamic equilibrium).
-
Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully aspirate the supernatant, dilute it in a compatible solvent (e.g., Acetonitrile), and quantify the concentration using HPLC-UV against a known standard curve.
Part 5: Thermodynamic Mechanism of Dissolution
The diagram below illustrates the mechanistic pathway required to solvate N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide.
Thermodynamic mechanism of sulfonamide dissolution via disruption of intermolecular forces.
References
- Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide. Benchchem.
- Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data (ACS).
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC / Molecules.
- Chameleonic Effect of Sulfanilamide and Sulfamethazine in Solvent Mixtures. Solubility Curves with Two Maxima. J-Stage.
- Exploration of the Solubility Hyperspace of Selected Active Pharmaceutical Ingredients in Choline- and Betaine-Based Deep Eutectic Solvents: Machine Learning Modeling and Experimental Validation. PMC.
Sources
- 1. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents … [ouci.dntb.gov.ua]
- 3. Chameleonic Effect of Sulfanilamide and Sulfamethazine in Solvent Mixtures. Solubility Curves with Two Maxima [jstage.jst.go.jp]
- 4. Exploration of the Solubility Hyperspace of Selected Active Pharmaceutical Ingredients in Choline- and Betaine-Based Deep Eutectic Solvents: Machine Learning Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Nitrobenzenesulfonamide Synthesis
Welcome to the Technical Support Center. The 2-nitrobenzenesulfonyl (Nosyl or Ns) group is a highly versatile amine protecting and activating group. While it is prized for its facile cleavage under remarkably mild conditions, the strong electron-withdrawing nature of the nitro group makes the sulfur atom and the aromatic ring highly electrophilic. This unique reactivity profile can lead to specific side reactions if experimental conditions are not strictly controlled.
This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating protocols to ensure high-yielding protection and deprotection workflows.
Troubleshooting Guide & FAQs
Issue 1: Di-sulfonylation (Over-sulfonylation) of Primary Amines
Q: I am trying to protect a primary amine with 2-nitrobenzenesulfonyl chloride (NsCl), but my LC-MS shows a significant amount of a +185 Da byproduct. What is happening?
A: You are observing di-sulfonylation.
-
Causality: When a primary amine reacts with NsCl, it forms a mono-sulfonamide. The N-H proton of this intermediate is highly acidic due to the strong electron-withdrawing effect of the nosyl group. In the presence of excess base or NsCl, this proton is abstracted to form a nucleophilic sulfonamide anion, which rapidly attacks a second equivalent of NsCl to yield a di-sulfonylated byproduct (R-N(Ns)₂) 1.
-
Solution: Strictly control the stoichiometry of NsCl to 1.0–1.05 equivalents. Use a milder base like pyridine instead of stronger bases (like triethylamine), as weaker bases are less likely to fully deprotonate the mono-sulfonamide intermediate.
Issue 2: Nucleophilic Aromatic Substitution (SNAr) During Protection
Q: My reaction mixture turns intensely colored (deep red/orange) immediately upon adding NsCl, and the yield of the desired sulfonamide is low. What causes this?
A: This indicates a competing Nucleophilic Aromatic Substitution (SNAr) side reaction at the aromatic ring.
-
Causality: The ortho-nitro group renders the benzenesulfonyl ring highly electron-deficient. While the primary electrophilic site is the sulfonyl sulfur, strong or unhindered amine nucleophiles can attack the aromatic ring directly at the ortho or para positions 2. This displaces the chloride or the nitro group, forming highly conjugated, brightly colored Meisenheimer complexes or substituted aniline derivatives.
-
Solution: Temperature control is critical. Always add NsCl portion-wise at 0 °C to favor the kinetically controlled attack at the sulfonyl sulfur.
Issue 3: Complete Failure of the Deprotection Step
Q: I successfully protected my amine and performed several downstream synthetic steps. However, the standard thiophenol/K₂CO₃ deprotection protocol is now failing completely. Why?
A: Your nosyl group has likely lost its electron-withdrawing capacity due to the unintentional reduction of the nitro group.
-
Causality: The deprotection mechanism relies on the nitro group's ability to stabilize the Meisenheimer complex intermediate during the SNAr attack by the thiolate anion. If your downstream chemistry involved reductive conditions (e.g., catalytic hydrogenation, dissolving metal reductions), the nitro group was likely reduced to an amino group. An amino group is strongly electron-donating, which completely deactivates the ring toward nucleophilic attack, locking the protecting group permanently [[2]]().
-
Solution: Review your synthetic route for reductive conditions. If reduction is unavoidable, swap the Nosyl group for a 4-cyanobenzenesulfonamide group, which withstands reductive conditions while remaining cleavable by thiols 3.
Quantitative Data: Base Selection for Nosyl Protection
The choice of base directly dictates the prevalence of side reactions. Use the following table to select the optimal base for your specific amine substrate.
| Base | Approx. pKa (Conjugate Acid) | Di-sulfonylation Risk | SNAr Risk | Recommended Application |
| Pyridine | ~5.2 | Low | Low | Standard protection of primary amines. Prevents over-deprotonation. |
| K₂CO₃ (aq) | ~10.3 | Moderate | Low | Schotten-Baumann biphasic conditions; good for water-soluble amines. |
| Triethylamine (TEA) | ~10.7 | High | Moderate | Secondary amines or sterically hindered primary amines only. |
| DMAP (Catalytic) | ~9.6 | Very High | High | Only for highly unreactive amines; significantly accelerates side reactions. |
Standardized Experimental Protocols
Protocol A: Self-Validating Synthesis of Mono-N-Nosyl Amines
This protocol is optimized to suppress di-sulfonylation and SNAr side reactions 4.
-
Preparation: Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add Pyridine (2.0 eq) to the stirred solution. Cool the flask to 0 °C using an ice bath.
-
Validation Checkpoint: Ensure the solution is completely clear and moisture-free before proceeding to prevent NsCl hydrolysis.
-
-
Electrophile Addition: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow to warm to room temperature for 2–4 hours.
-
Validation Checkpoint: Analyze via TLC. A single major spot indicates success. A faint higher-Rf spot indicates minor di-sulfonylation, while bright yellow/orange baseline spots indicate SNAr byproducts.
-
-
Workup: Quench the reaction with 1M HCl (to remove pyridine). Extract with CH₂Cl₂, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Mild Deprotection of the Nosyl Group
This protocol utilizes the SNAr mechanism to selectively cleave the nosyl group without affecting other sensitive functionalities 5.
-
Preparation: Dissolve the N-nosyl amine (1.0 eq) in anhydrous DMF or Acetonitrile (0.1 M).
-
Reagent Addition: Add Thiophenol (PhSH) (1.2 - 2.0 eq) followed by Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Validation Checkpoint: The reaction mixture will typically turn bright yellow. This is a positive indicator, representing the formation of the 2-nitrophenyl phenyl thioether byproduct.
-
-
Workup: Dilute the mixture with water and extract with EtOAc (3x). Wash the combined organic layers extensively with 1M NaOH (3x) to remove all excess thiophenol. Dry over MgSO₄, filter, and concentrate to yield the free amine.
Workflow Visualization
Decision tree for troubleshooting side reactions in Nosyl protection and deprotection workflows.
References
-
Technical Support Center: Sulfonylation of Primary Amines Source: Benchchem URL:1
-
Technical Support Center: The Nitrophenylsulfonyl (Nosyl) Protecting Group Source: Benchchem URL:2
-
Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines Source: Benchchem URL:4
-
Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides Source: Organic Syntheses URL:5
-
4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group Source: ACS Publications URL:3
Sources
Technical Support Center: Scaling Up N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide Synthesis
Welcome to the Technical Support Center for process chemists and drug development professionals. Transitioning the synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide from a benchtop discovery scale to a multi-kilogram pilot scale introduces significant thermodynamic and kinetic challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high yield, purity, and safety during scale-up.
Mechanistic Overview & Reaction Logic
The synthesis relies on the electrophilic aromatic sulfonamidation of 4-chloroaniline using 4-nitrobenzenesulfonyl chloride. While this S-N bond formation is straightforward at the lab scale, producing near-quantitative yields in solvents like dichloromethane (DCM) with pyridine (1)[1], scaling up amplifies competing side reactions. Poor heat dissipation and mass transfer can drive the formation of bis-sulfonamide impurities, while trace moisture leads to the irreversible hydrolysis of the electrophile (2)[2].
Reaction logic and competing pathways for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide synthesis.
Step-by-Step Methodology: Pilot-Scale Synthesis Protocol (1.0 kg Scale)
This self-validating protocol utilizes anhydrous conditions to suppress hydrolysis and strictly controls addition rates to manage reaction kinetics.
-
Step 1: Reactor Preparation & Substrate Dissolution
-
Action: Purge a 20 L glass-lined reactor with N₂. Charge 10 L of anhydrous DCM, followed by 1.0 kg (7.84 mol) of 4-chloroaniline and 0.68 kg (8.62 mol, 1.1 eq) of anhydrous pyridine.
-
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Anhydrous conditions are non-negotiable; moisture competitively hydrolyzes the sulfonyl chloride to unreactive 4-nitrobenzenesulfonic acid (3)[3].
-
-
Step 2: Electrophile Addition
-
Action: Cool the reactor jacket to 0–5 °C. Slowly charge 1.82 kg (8.23 mol, 1.05 eq) of 4-nitrobenzenesulfonyl chloride in portions over 2 hours, maintaining the internal temperature strictly below 5 °C.
-
Causality: S-N bond formation is highly exothermic. Rapid addition causes thermal spikes, driving the secondary reaction where the product acts as a nucleophile, forming the bis-sulfonamide impurity (2)[2].
-
-
Step 3: Maturation & In-Process Control (IPC)
-
Step 4: Quench & Phase Separation
-
Action: Quench with 5 L of 1M aqueous HCl. Separate the organic phase. Wash with 5 L of saturated aqueous NaHCO₃, then 5 L of brine.
-
Causality: The pH-directed workup is critical. The HCl wash selectively protonates and removes excess pyridine into the aqueous phase. The NaHCO₃ wash neutralizes residual acid and purges any hydrolyzed sulfonic acid byproduct into the aqueous waste stream.
-
-
Step 5: Crystallization & Isolation
-
Action: Perform a solvent swap from DCM to Ethyl Acetate/Heptane via vacuum distillation. Cool to 0 °C at a controlled rate of 10 °C/hour. Filter and dry the cake in a vacuum oven at 45 °C with a nitrogen bleed.
-
Causality: Controlled cooling maximizes crystal purity and size, preventing the entrapment of residual solvents or trace impurities within the crystal lattice (2)[2].
-
Troubleshooting Guide
Q: The final product yield is significantly lower than our lab-scale synthesis. What went wrong? A: Low yields during scale-up are typically caused by incomplete reactions due to inadequate mixing or competitive hydrolysis (2)[2]. In large reactors, poor mass transfer can leave unreacted starting materials. Ensure the agitation speed is optimized for the reactor's baffle configuration. Additionally, verify the moisture content of your DCM and 4-nitrobenzenesulfonyl chloride; exposure to ambient humidity will rapidly degrade the electrophile into unreactive 4-nitrobenzenesulfonic acid.
Q: HPLC analysis shows a high level of a late-eluting impurity. How do I resolve this? A: A late-eluting peak with a higher molecular weight is almost certainly the bis-sulfonamide byproduct (N,N-bis(4-nitrobenzenesulfonyl)-4-chloroaniline). This occurs when the primary sulfonamide product acts as a nucleophile and reacts with a second equivalent of sulfonyl chloride. To prevent this, strictly control the exotherm during addition (keep T < 5 °C) and avoid using a large excess of the sulfonyl chloride or base (2)[2].
Q: The product failed the residual solvent specification for DCM. How can we improve drying? A: Sulfonamides can trap solvents within their crystal lattice if precipitation occurs too rapidly. Ensure you are controlling the cooling rate during crystallization (e.g., 10 °C/hour) rather than crash-cooling. If the wet cake still retains DCM, place the bulk substance in a vacuum oven with a slight nitrogen bleed to facilitate solvent diffusion out of the solid matrix (2)[2].
Frequently Asked Questions (FAQs)
Q: Are there explosion hazards associated with scaling up 4-nitrobenzenesulfonyl chloride? A: While nitroaromatics often raise safety flags regarding thermal stability, extensive process safety studies (such as those conducted by AstraZeneca for similar campaigns) have demonstrated that 4-nitrobenzenesulfonyl chloride does not possess explosive properties under standard reaction conditions (4)[4]. However, standard PPE and engineering controls for handling corrosive and sensitizing acid chlorides remain mandatory.
Q: Can we replace pyridine with a cheaper inorganic base like NaOH? A: Yes, Schotten-Baumann conditions (using aqueous NaOH or Na₂CO₃ in a biphasic system) are possible. However, the competing hydrolysis of 4-nitrobenzenesulfonyl chloride in the aqueous phase often requires a larger excess of the reagent and can lead to lower yields compared to the anhydrous Pyridine/DCM system (3)[3].
Quantitative Data: Scale-Up Parameters & Impurity Profiling
The following table summarizes the kinetic and thermodynamic deviations expected when moving from a 10 g lab scale to a 1.0 kg pilot scale.
| Parameter | Lab Scale (10 g) | Pilot Scale (1.0 kg) | Mechanistic Impact of Deviation |
| Addition Temperature | 0–5 °C | 0–5 °C | >10 °C exponentially increases the rate of bis-sulfonylation. |
| Base (Pyridine) | 1.20 eq | 1.10 eq | Excess base promotes over-reaction and complicates the aqueous workup. |
| Reaction Time at 20 °C | 2 hours | 6 hours | Premature quenching leaves unreacted 4-chloroaniline due to mass transfer limits. |
| Typical Yield | 98–100% | 88–92% | Scale-up losses generally occur during crystallization and vessel transfers. |
References
-
BenchChem Technical Support Team. "Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides." BenchChem. 2
-
Darcy & Roy Press. "The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology." Darcy & Roy Press. 5
-
ACS Publications. "Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction." Organic Process Research & Development. 4
-
LookChem. "Cas 106-47-8, 4-Chloroaniline." LookChem. 1
-
RSC Publishing. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." RSC Sustainability. 3
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drpress.org [drpress.org]
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide stability and degradation pathways
Welcome to the technical support center for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experimental work. Our goal is to equip you with the knowledge to anticipate stability issues, design robust experiments, and interpret your findings with confidence.
Understanding the Molecule: Key Structural Features and Potential Liabilities
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is characterized by three key functional moieties: a 4-chlorophenyl group, a 4-nitrobenzenesulfonyl group, and a sulfonamide linkage. Each of these components contributes to the overall chemical properties and potential instability of the molecule.
-
4-Nitrobenzenesulfonyl Group: The strong electron-withdrawing nature of the nitro group can influence the reactivity of the benzene ring and the acidity of the sulfonamide proton. The nitro group itself is susceptible to reduction.
-
Sulfonamide Linkage (-SO₂-NH-): This is a critical functional group that can be susceptible to cleavage under certain conditions, particularly photolysis.[1]
-
4-Chlorophenyl Group: The chlorine atom is a deactivating, ortho-, para-directing substituent on the phenyl ring. While generally stable, the carbon-chlorine bond can be subject to cleavage under harsh conditions.
Understanding these structural features is fundamental to predicting and troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in solution?
A1: The stability of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in solution is primarily influenced by several factors:
-
pH: The acidity or basicity of the solution can catalyze the hydrolysis of the sulfonamide bond, although this typically requires harsh conditions for sulfonamides.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation. Aromatic and nitro-containing compounds are often light-sensitive.[3]
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation, though the primary concern for this molecule is typically hydrolysis, photolysis, and reduction of the nitro group.
-
Solvent: The choice of solvent can impact stability. Protic solvents might participate in degradation reactions under certain conditions.
Q2: I'm observing a new, unexpected peak in my chromatogram after storing my sample solution for a few days. What could be the cause?
A2: An unexpected peak appearing over time is a strong indicator of degradation. Based on the structure of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, several degradation pathways are plausible. The two most likely initial degradation products would result from the cleavage of the sulfonamide bond. This would yield 4-nitrobenzenesulfonic acid and 4-chloroaniline.
To troubleshoot this, you should:
-
Confirm Degradation: Analyze a freshly prepared standard solution to ensure the new peak is not an artifact of your system or solvent.
-
Characterize the Degradant: If possible, use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the new peak. This will help in identifying the degradation product.
-
Investigate the Cause: Review your storage conditions. Was the sample exposed to light or elevated temperatures? Was the pH of the solution appropriate?
Q3: What are the likely degradation pathways for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide?
A3: Based on its chemical structure and data from related compounds, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of the S-N bond in the sulfonamide linkage is a potential hydrolytic pathway, which would yield 4-nitrobenzenesulfonic acid and 4-chloroaniline.
-
Photodegradation: Sulfonamides have been shown to undergo photodegradation through two primary pathways: cleavage of the sulfonamide bond and SO₂ extrusion.[1]
-
Reduction: The nitro group is susceptible to reduction, which can lead to the formation of an amino group, yielding N-(4-Chlorophenyl)-4-aminobenzenesulfonamide.
The following diagram illustrates these potential degradation pathways:
Sources
- 1. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. scitechnol.com [scitechnol.com]
Validation & Comparative
Comparative Activity Profiling: N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide vs. Sulfadiazine
As drug development professionals navigate the expansive chemical space of sulfonamides, understanding the structure-activity relationship (SAR) divergence between classical antibacterial agents and targeted synthetic derivatives is critical. This guide provides an in-depth, objective comparison between Sulfadiazine , a foundational broad-spectrum antibiotic, and N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (N4C-4NBS) , a highly lipophilic nitro-substituted derivative.
By analyzing their mechanistic divergence, we can understand how a simple functional group substitution shifts a molecule's profile from competitive enzyme antagonism to targeted cellular cytotoxicity and allosteric modulation.
Mechanistic Divergence & Causality
The Classical Antibacterial: Sulfadiazine
Sulfadiazine is a prototypical bacteriostatic sulfonamide. Its pharmacological efficacy is entirely dependent on its structural homology to para-aminobenzoic acid (PABA)[1].
-
Mechanism of Action: The free para-amino group on the benzenesulfonyl ring is essential for its activity. Sulfadiazine acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , an enzyme critical for bacterial de novo folate synthesis[2].
-
Causality of Effect: By occupying the PABA binding pocket, sulfadiazine prevents the formation of dihydrofolic acid. Because humans acquire folate through their diet and lack DHPS, this mechanism provides excellent selective toxicity against bacterial pathogens[3].
The Targeted Modulator: N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
N4C-4NBS represents a radical departure from classical sulfonamide pharmacophores. The replacement of the para-amino group with a strongly electron-withdrawing para-nitro group, coupled with a bulky, lipophilic 4-chlorophenyl substitution on the sulfonamide nitrogen, completely abolishes DHPS affinity[4].
-
Mechanism of Action: Instead of mimicking PABA, the nitroaromatic moiety serves as a substrate for intracellular nitroreductases, leading to the generation of reactive oxygen species (ROS)[4]. Furthermore, the electron-withdrawing nature of the nitro group sensitizes the benzene ring to nucleophilic attack by intracellular thiols (like glutathione), forming a Meisenheimer complex that depletes cellular antioxidants[5].
-
Causality of Effect: The high lipophilicity (LogP ~4.0) driven by the 4-chlorophenyl group enhances membrane permeability, allowing the molecule to access and allosterically inhibit alternative intracellular targets, such as urease or carbonic anhydrase, making it a valuable scaffold in oncology and targeted enzyme inhibition[6].
Comparative Data Analysis
To objectively evaluate these compounds, we must look at their physicochemical properties and baseline in vitro activity profiles. The structural bulk and electronic distribution dictate their respective biological niches.
Table 1: Physicochemical & Pharmacological Comparison
| Property / Metric | Sulfadiazine | N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide |
| Molecular Weight | 250.28 g/mol | 312.73 g/mol |
| Lipophilicity (LogP) | ~0.86 (Hydrophilic/Amphoteric) | ~3.8 - 4.2 (Highly Lipophilic) |
| Primary Target | Dihydropteroate Synthase (DHPS) | Nitroreductases, Urease, Intracellular Thiols |
| Pharmacophore Requirement | Free p-amino group | Electron-withdrawing p-nitro group |
| Primary Indication | Broad-spectrum antibacterial (e.g., Toxoplasmosis) | Preclinical oncology / specific enzyme inhibitor |
| Cellular Consequence | DNA/RNA synthesis arrest (Bacteriostatic) | Oxidative stress / Apoptosis (Cytotoxic) |
Self-Validating Experimental Workflows
To empirically differentiate the activity of these two compounds, researchers must employ orthogonal assays that isolate their specific mechanisms of action. The following protocols are designed as self-validating systems, utilizing internal controls to prove causality.
Protocol A: Cell-Free DHPS Competitive Inhibition Assay (Validating Sulfadiazine)
This assay isolates the DHPS enzyme to prove that sulfadiazine's activity is target-specific and independent of membrane transport.
-
Reagent Preparation: Purify recombinant bacterial DHPS. Prepare substrate solutions of dihydropterin pyrophosphate (DHPPP) and PABA (10 µM).
-
Compound Titration: Incubate DHPS with varying concentrations of Sulfadiazine (0.1 µM to 100 µM) and N4C-4NBS (as a negative control) in a 96-well plate.
-
Reaction Initiation: Add DHPPP and PABA to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Quantification: Measure the release of inorganic pyrophosphate using a malachite green colorimetric assay (Absorbance at 620 nm).
-
Self-Validation Step: In a parallel cohort, increase the PABA concentration to 100 µM. A rightward shift in the Sulfadiazine IC50 curve confirms competitive inhibition[2]. N4C-4NBS will show no DHPS inhibition, validating the necessity of the p-amino group.
Protocol B: Intracellular ROS & Thiol Depletion Assay (Validating N4C-4NBS)
This cell-based assay proves that N4C-4NBS exerts cytotoxicity via nitro-reduction and Meisenheimer complex formation[5].
-
Cell Culture: Seed HCT116 (human colon carcinoma) cells at 1x10^4 cells/well in a 96-well plate.
-
Pre-treatment (The Control): Pre-treat half the wells with 50 µM Buthionine Sulfoximine (BSO) for 12 hours to deliberately deplete intracellular glutathione (GSH).
-
Compound Exposure: Treat cells with N4C-4NBS (1 µM to 50 µM) and Sulfadiazine (negative control) for 6 hours.
-
ROS Labeling: Wash cells and incubate with 5 µM H2DCFDA (a fluorescent ROS probe) for 30 minutes. Measure fluorescence (Ex: 485 nm / Em: 535 nm).
-
Self-Validation Step: If N4C-4NBS toxicity is driven by GSH depletion (Meisenheimer complex), cells pre-treated with BSO will show hypersensitivity and massively amplified ROS signals compared to non-BSO controls[5]. Sulfadiazine will remain inert.
Pathway Visualization
The following diagram maps the divergent signaling and metabolic pathways engaged by these two sulfonamide derivatives.
Caption: Divergent mechanisms of action: DHPS inhibition by Sulfadiazine vs. ROS/Allosteric modulation by N4C-4NBS.
References[6] Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking - National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOp29bgNj15Kec3VEqECwLGFGCnoo0pKu21mX4sNPe8oMkupg0_FBCSuEXlaC5RkrI2q9Au4qiXNvt_zZv386HRm98Yj8UnECBiIpkQSYbrJxlpAN4-9RnjopfnC2ZDxlfwoaG1IZzKrCxGLM=[1] What is the mechanism of Sulfadiazine? - Patsnap Synapse. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH8l9ndFQ1wbMCgMx_EXa3WR0ghQZAFfcVkcmMseC4CTjtFAXxedkzFKJSovOE-PZ8DgA8FU1_LC9kjEgAYxva_wuAgdoIjrt7jmHtxFBXN2nU9iZBfCsoyxCNq9GYHkjlDRzYz_8n8S8nOY7dMbNmdlqYPR3pU1pXUbMtREftUjifEPI=[2] What is the mechanism of Sulfadiazine sodium? - Patsnap Synapse. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp3DDBbw7G5fo3WW-JEOzGdUc3EpJe2I2JH5CLWcAOzfJkyaTiRxOD4Udsj5EbTPBnzZSJzpQ8HIoAF8Dx7zWVNoGqXdQrOHUPbQp8slf8dP03XGE_NEqu0n-9ouIlw2GMIkXbMAd_sRwSCURJ6BqQ5U8-McpRLJNAtpW8Gr1URWIcefauKb2UNGHq[4] The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development - Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwkTsB2RRLaM2KrG9Zo9Kmas7pVsD9L_iTa3-s_YHSeqoVv4aK-4zR-j0bblBkO0seQIQMORiQcqm0AaDNfejPzkVqGrkMG7Sgtty9uibgBQ3PUgHtHAJqTTdMDDbjZ0vOUVwzXIsFMRL7IIswjmrg7Axbj9a8N29FjYnSf5mSEYPIiIn-7wD6_wTAeZegSkWTMdLzX0FgjGGojVAkxBdgMliP3N7rFqj-mpIdts3IOJAYIVpWr9UTJVvUZsBri2Ce2tS1HMuMsCZqiiA7Ttqf3smm4G3m8xnH[3] Sulfonamides - Infectious Disease - MSD Manual Professional Edition. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdKNXcqfelstXzzLK6Ne-cS8zZ1RG30LeqNZHDaNJNr-BSvUW_XzNnXwAascnAWnTuXL6mfx7EcOlVQQKACbp2K9MebEqOw923YRrgKRrVLKZQ8is8E4Oc0r8620zzsd9Xq6PDATsEK5nNws_CVRZDNoxfZuVWBE3ymwmueXuou-w8EM62F4Xl6qul2VbwQ1yQ6FBIvx9e2_faaXBF2lvn5-g_YPfN3ajJKQ==[5] Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group - National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjCEGY9HaWgEYp0hv9htN_WqA2t7yyaB7f5PmldW2n4cpoz832I76YVr-jKQff_KCsi7rPeEBC9dAjpQWqohLpd-4mWlmheV05GgyBXR_oYawiT-jzyzHsbFlDNo8M14X8I6-VvEWX4DFIoX-J
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- 2. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
- 3. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group—Its Selective Cytotoxicity Toward Cells with Enhanced Glutathione Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of benzenesulfonamide and methanesulfonamide protecting groups
An In-Depth Comparative Analysis of Benzenesulfonamide and Methanesulfonamide Protecting Groups
Authored by: A Senior Application Scientist
In the complex orchestration of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with precision and high yield.[1] Among the arsenal of functionalities used to shield reactive amines, sulfonamides are distinguished by their exceptional stability under a broad range of chemical conditions.[1][2] This guide provides a detailed comparative analysis of two of the most fundamental sulfonamide protecting groups: the aromatic benzenesulfonamide (Bs) and the aliphatic methanesulfonamide (Ms).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of facts to explain the causality behind experimental choices, offering field-proven insights into the selection, application, and cleavage of these robust protecting groups. We will delve into their respective stabilities, orthogonalities, and the nuanced conditions required for their removal, supported by quantitative data and detailed protocols.
Core Directive: A Comparative Overview
The choice between a benzenesulfonamide and a methanesulfonamide protecting group is dictated by the specific demands of the synthetic route, particularly the conditions the protected amine must endure and the functional groups that must be preserved during the final deprotection step.[1]
Structural and Electronic Differences
The core difference lies in the substituent on the sulfonyl group: a phenyl ring for benzenesulfonamide and a methyl group for methanesulfonamide. This seemingly small variation has significant implications for their reactivity and deprotection strategies. The phenyl group of the benzenesulfonamide is electron-withdrawing, while the methyl group of the methanesulfonamide is electronically neutral to slightly donating.
Caption: General structures of Benzenesulfonamide and Methanesulfonamide.
Performance at a Glance
Both groups are lauded for their high stability, but this robustness is a double-edged sword, as their cleavage often necessitates harsh reaction conditions.[3][4] The table below provides a high-level summary of their key characteristics.
| Feature | Benzenesulfonamide (Bs) | Methanesulfonamide (Ms) | Rationale & Expert Insight |
| Stability | Extremely high. Stable to most acidic and basic conditions, and a wide range of redox reagents.[1][5] | Extremely high. Similar stability profile to the benzenesulfonamide group.[1][6] | This exceptional stability makes them suitable for long synthetic sequences where other protecting groups might fail. However, it also means they are not ideal for "temporary" protection where mild removal is required. |
| Installation | Benzenesulfonyl chloride, base (e.g., pyridine, TEA) in an aprotic solvent.[7] | Methanesulfonyl chloride, base (e.g., TEA) in an aprotic solvent.[8][9] | The protection protocol is straightforward and high-yielding for both. The choice of base can be critical; pyridine is often used for arylsulfonyl chlorides, while triethylamine is common for alkylsulfonyl chlorides.[10] |
| Deprotection | Harsh. Strong reducing agents (e.g., Na/NH₃, SmI₂) or strong acids (e.g., HBr/AcOH, TFMSA).[1][5] | Harsh conditions are often required (strong acids, reducing agents).[6] However, a unique, mild deprotection exists. | The key differentiator is the existence of a mild, selective deprotection for methanesulfonamides. |
| Key Advantage | High crystallinity, often aiding in the purification of intermediates. | Amenable to a unique, selective deprotection via deprotonation-oxygenation, providing orthogonality over other sulfonamides.[3] | The ability to selectively cleave a methanesulfonamide in the presence of a benzenesulfonamide or tosylamide is a significant strategic advantage in complex syntheses.[3] |
Scientific Integrity: Data-Driven Comparison
A deeper dive into the experimental conditions required for deprotection reveals the practical differences between these two groups.
Table of Deprotection Conditions
| Protecting Group | Reagent(s) | Conditions | Typical Yield (%) | Functional Group Compatibility & Notes |
| Benzenesulfonamide | HBr / Acetic Acid / Phenol | 100 °C, several hours | Variable | Harshly acidic. Incompatible with acid-labile groups (e.g., Boc, silyl ethers, acetals).[1] |
| Na / liquid NH₃ | -78 °C to -33 °C | 70-90% | Powerful reducing conditions (Birch reduction). Incompatible with reducible groups like esters, ketones, alkynes, and some aromatics.[1] | |
| SmI₂ / HMPA | THF, RT | 60-85% | Strong single-electron transfer reagent. May reduce other functional groups.[1] | |
| Methanesulfonamide | Trifluoroacetic Acid (TFA) / Scavenger | DCM, RT, 1-3 h | 75-95% | Potent acid. Cleaves Boc and silyl ethers. Scavengers like triisopropylsilane (TIS) are needed to prevent side reactions.[6] |
| Magnesium / Methanol | Reflux, 2-6 h | 60-90% | Reductive cleavage. Incompatible with reducible groups like nitro and aldehydes. Ketones may be reduced.[6] | |
| n-BuLi / O₂ | THF, 0 °C to RT, 1 h | 70-90% | Highly Selective. The key advantage of Ms. Allows cleavage in the presence of other sulfonamides (e.g., Ts, Bs). Compatible with esters and amides.[3] |
Experimental Protocols & Methodologies
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. The following sections provide detailed, step-by-step methodologies for the protection and deprotection of amines using these sulfonamides.
General Workflow for Sulfonamide Protection
The installation of both benzenesulfonamide and methanesulfonamide groups follows a similar, reliable workflow. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with a base required to neutralize the HCl generated.[8][9]
Caption: A generalized workflow for sulfonamide synthesis.
Protocol 1: General N-Sulfonylation of an Amine
-
Materials:
-
Primary or secondary amine (1.0 eq.)
-
Benzenesulfonyl chloride or Methanesulfonyl chloride (1.1 eq.)
-
Anhydrous base: Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous DCM.
-
Add the base (1.5 eq.) to the stirring solution.
-
Add the corresponding sulfonyl chloride (1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Deprotection Protocols: Highlighting the Key Differences
The choice of deprotection method is critical and depends entirely on the stability of other functional groups within the molecule.
Protocol 2: Reductive Cleavage of a Methanesulfonamide with Mg/MeOH
This method is effective but incompatible with easily reducible functional groups.[6]
-
Materials:
-
Methanesulfonamide-protected amine (1.0 eq.)
-
Magnesium (Mg) turnings (10-20 eq.)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
-
Procedure:
-
Dissolve the methanesulfonamide substrate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add the magnesium turnings portion-wise to the stirred solution at room temperature. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (typically 65 °C) and monitor its progress by TLC or LC-MS. The reaction is generally complete within 2-6 hours.[6]
-
Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove insoluble magnesium salts, washing the filter cake with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and perform a standard aqueous workup to isolate the crude amine, which can then be purified by chromatography.
-
Protocol 3: Selective Deprotection of a Methanesulfonamide via Deprotonation-Oxygenation
This protocol represents the most significant advantage of the methanesulfonamide group, allowing for its removal in the presence of other sulfonamides like benzenesulfonamide or toluenesulfonamide.[3] The mechanism relies on the deprotonation of the α-hydrogens on the methyl group, which is not possible for aromatic sulfonamides.
Caption: Mechanism for selective methanesulfonamide deprotection.
-
Materials:
-
Methanesulfonamide-protected amine (1.0 eq.)
-
n-Butyllithium (n-BuLi) (2.0-3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxygen (O₂) gas
-
-
Procedure:
-
Dissolve the methanesulfonamide substrate in anhydrous THF in an oven-dried, two-neck flask under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (2-3 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes. The excess BuLi is crucial for driving the reaction to completion.[3]
-
Bubble oxygen gas through the stirred solution for 1 hour while maintaining the temperature at 0 °C.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by flash column chromatography.
-
Authoritative Grounding: A Decision-Making Framework
The selection of a protecting group is a strategic decision. The following workflow provides a logical framework for choosing between benzenesulfonamide and methanesulfonamide based on the synthetic context.
Caption: Decision workflow for selecting a sulfonamide protecting group.
Conclusion
Both benzenesulfonamide and methanesulfonamide are highly robust and reliable protecting groups for amines, valuable for their ability to withstand a wide array of synthetic conditions. For many applications where extreme stability is the sole criterion and harsh deprotection is tolerable, they can be used interchangeably.
However, the methanesulfonamide group holds a distinct and powerful advantage: the option for mild, selective deprotection via deprotonation and oxygenation .[3] This unique reactivity allows for a level of orthogonal control not achievable with benzenesulfonamides, enabling the selective unmasking of one amine in the presence of another protected as an arylsulfonamide. This feature makes the methanesulfonamide a more versatile tool in the synthesis of complex, polyfunctional molecules where strategic, stepwise deprotection is paramount. For the modern synthetic chemist, this added layer of strategic flexibility often makes the methanesulfonamide the superior choice.
References
- BenchChem. (2025). Technical Support Center: Deprotection of Methanesulfonamides. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). BenchChem.
- BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
- BenchChem. (2025). A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis. BenchChem.
- Naito, H., Hata, T., & Urabe, H. (2010). Selective Deprotection of Methanesulfonamides to Amines. Organic Letters.
- Chinthakindi, P. K., et al. (2019). Synthesis of sulfonimidamide based amino acid building blocks with orthogonal protecting groups. European Journal of Organic Chemistry.
- Freeman, D. B., & Little, R. D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem.
- BenchChem. (2025). Applications of Methanesulfonamide Derivatives in Peptide Synthesis: Application Notes and Protocols. BenchChem.
- Various Authors. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Wilden, J. D. (2010). The Sulfonamide motif as a synthetic tool. Journal of Chemical Research.
- Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2023). State-of-the-art of benzenesulfonamide protecting groups. Chemistry – A European Journal.
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. Available at: [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Comparative Analysis & Assay Cross-Reactivity Guide: N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Triage Guide
Executive Summary
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (CPNBS, CAS 16937-03-4) is a prototypical diarylsulfonamide. While frequently utilized as a valuable synthetic intermediate for novel therapeutics (such as HIV-1 integrase inhibitors) , it routinely emerges as a deceptive "hit" in high-throughput screening (HTS) campaigns.
As a Senior Application Scientist, I frequently see development pipelines stalled by compounds like CPNBS. Its structural architecture—comprising a redox-active nitro group, a zinc-chelating sulfonamide, and a highly hydrophobic diaryl backbone—predisposes it to severe cross-reactivity and assay interference. This guide objectively compares the behavior of CPNBS against validated, specific inhibitors and outlines self-validating protocols to identify and triage these pan-assay interference compounds (PAINS) .
Mechanisms of Assay Interference & Cross-Reactivity
Understanding the causality behind false positives is critical for robust assay design. CPNBS exhibits three distinct modes of assay interference:
-
Redox Cycling (The Nitro Liability): The 4-nitro moiety is highly susceptible to enzymatic reduction. In assays utilizing diaphorase or coupled dehydrogenase systems, CPNBS acts as an artificial electron acceptor. It continuously cycles, reducing reporter dyes like resazurin into highly fluorescent resorufin, generating a potent false-positive signal.
-
Metalloenzyme Cross-Reactivity (The Sulfonamide Liability): The secondary sulfonamide group is a privileged, zinc-binding pharmacophore. The deprotonated sulfonamide nitrogen coordinates directly with the active-site zinc ion ( Zn2+ ) of Carbonic Anhydrases (CAs), leading to potent but completely off-target competitive inhibition .
-
Colloidal Aggregation (The Diaryl Liability): The planar, hydrophobic nature of the chlorophenyl and nitrobenzene rings promotes the formation of colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and denature target proteins, mimicking true enzymatic inhibition.
Diagram 1: Biochemical mechanism of redox interference by nitroaromatics in fluorescence assays.
Quantitative Comparative Data
To objectively evaluate CPNBS, we compare its performance against highly specific clinical inhibitors (Acetazolamide, Celecoxib) and a known PAINS redox-cycler (Toxoflavin).
| Compound | Primary Target | CA-II Inhibition ( IC50 ) | Redox False Positive Rate | Aggregation ( Rh at 10 µM) |
| CPNBS | None (Intermediate) | 1.2 µM (Off-target) | High (Resazurin reduction) | > 150 nm (Aggregator) |
| Acetazolamide | Carbonic Anhydrase | 12 nM (Specific) | None | < 1 nm (Monomeric) |
| Celecoxib | COX-2 | > 50 µM (No CA binding) | None | < 1 nm (Monomeric) |
| Toxoflavin | None (PAINS) | > 100 µM | Very High (Redox cycler) | < 1 nm (Monomeric) |
Table 1: Comparative assay performance demonstrating the promiscuous cross-reactivity of CPNBS against specific inhibitors and known PAINS.
Self-Validating Experimental Protocols
To ensure scientific integrity, every hit must be subjected to a self-validating triage system. Do not rely on a single biochemical readout. The following step-by-step methodologies are designed to expose the specific liabilities of CPNBS.
Protocol 1: Orthogonal Redox Counter-Screen (Resazurin Reduction)
Causality: This protocol distinguishes true target engagement from artificial redox cycling. By removing the primary target enzyme and supplying only the reporter system, any signal generated is definitively an artifact.
-
Preparation: Dispense 50 µL of assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20) into a 384-well black microtiter plate.
-
Compound Addition: Pin-transfer 50 nL of CPNBS (10 mM in DMSO) into the test wells. Include Toxoflavin as a positive control and DMSO as a negative vehicle control.
-
Reagent Introduction: Add 10 µL of a reagent master mix containing 5 µM resazurin and 2 mM NADH.
-
Enzyme Initiation: Initiate the reaction by adding 10 µL of diaphorase (final concentration 0.1 U/mL).
-
Kinetic Readout: Monitor fluorescence (Ex 540 nm / Em 590 nm) continuously for 30 minutes at 25°C.
-
Validation Check: If CPNBS exhibits a time-dependent increase in fluorescence comparable to the Toxoflavin control, it is acting as a redox cycler, invalidating the primary hit.
Protocol 2: Colloidal Aggregation Triage via DLS & Detergent Rescue
Causality: Hydrophobic molecules like CPNBS form colloidal aggregates that non-specifically inhibit enzymes. Because non-ionic detergents disrupt these aggregates, a true competitive inhibitor will maintain its IC50 in the presence of detergent, whereas an aggregator's apparent activity will be abolished.
-
Sample Preparation: Prepare 10 µM solutions of CPNBS in 50 mM Tris-HCl (pH 7.5) in two parallel sets: one with 0.01% (v/v) Triton X-100 and one without.
-
Equilibration: Incubate the solutions at room temperature for 20 minutes to allow colloidal aggregates to form.
-
DLS Measurement: Transfer 20 µL of each sample into a quartz cuvette. Measure the hydrodynamic radius ( Rh ) using a Dynamic Light Scattering (DLS) instrument at a 90° scattering angle.
-
Enzymatic Rescue: Run your primary enzymatic assay using the buffer containing 0.01% Triton X-100.
-
Validation Check: Colloidal aggregates typically show an Rh > 100 nm. If the addition of Triton X-100 reduces the Rh to < 1 nm (monomeric state) and simultaneously abolishes the inhibitory activity observed in the primary assay, the compound is a non-specific aggregator.
Diagram 2: Logical workflow for triaging nitrobenzenesulfonamide hits in HTS campaigns.
References
-
Gowda BT, et al. "N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide". Acta Crystallographica Section E: Structure Reports Online. 2012. URL:[Link]
-
Baell JB, Holloway GA. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. 2010. URL:[Link]
-
Supuran CT. "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs". Current Pharmaceutical Design. 2008. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
